Synthesis Methods for Enantiomerically Pure (S)-1-(2-Methoxyphenyl)butylamine: An In-Depth Technical Guide
Executive Summary The enantioselective synthesis of chiral 1-arylalkylamines is a critical operation in modern pharmaceutical development, as these motifs are ubiquitous in central nervous system (CNS) agents, GPCR ligan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The enantioselective synthesis of chiral 1-arylalkylamines is a critical operation in modern pharmaceutical development, as these motifs are ubiquitous in central nervous system (CNS) agents, GPCR ligands, and kinase inhibitors. (S)-1-(2-Methoxyphenyl)butylamine presents a unique synthetic challenge. The presence of the ortho-methoxy group introduces significant steric bulk and potential electronic coordination effects, which can either hinder enzymatic binding pockets or be strategically exploited for chelation-controlled stereoselection in chemical synthesis.
This whitepaper critically evaluates the three most robust methodologies for synthesizing this target molecule: Asymmetric Synthesis via Ellman’s Auxiliary , Biocatalytic Amination via ω-Transaminase , and Classical Resolution . Each protocol is designed as a self-validating system, ensuring high enantiomeric excess (ee) and reproducible yields.
Methodology 1: Asymmetric Synthesis via Ellman's Sulfinamide Auxiliary
Mechanism and Causality
The use of (R)-tert-butanesulfinamide (Ellman's auxiliary) is the gold standard for the predictable asymmetric synthesis of chiral amines . The methodology relies on the condensation of 2-methoxybenzaldehyde with the chiral auxiliary to form a sulfinyl imine.
The causality behind the high stereoselectivity lies in the subsequent Grignard addition. When n-propylmagnesium bromide is added, the ortho-methoxy group and the sulfinyl oxygen both coordinate to the magnesium atom. This chelation control creates a rigid, highly organized six-membered cyclic transition state . The bulky tert-butyl group effectively blocks the Si-face of the imine, forcing the nucleophile to attack exclusively from the Re-face, yielding the (S)-configuration at the newly formed stereocenter .
Workflow for the asymmetric synthesis of the target amine via Ellman's auxiliary.
Self-Validating Experimental Protocol
Imine Condensation:
Step: Dissolve 2-methoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.
Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
Validation: Monitor via ¹H NMR for the disappearance of the aldehyde proton (~10.4 ppm) and the appearance of the imine proton (~8.8 ppm).
Stereoselective Grignard Addition:
Step: Cool the sulfinyl imine solution in CH₂Cl₂ to -48 °C. Dropwise add n-propylmagnesium bromide (2.0 eq, 2.0 M in THF). Stir for 4 hours.
Validation: Quench an aliquot with saturated NH₄Cl. Analyze via chiral HPLC to confirm a diastereomeric ratio (d.r.) of >95:5.
Auxiliary Cleavage:
Step: Treat the isolated diastereomeric sulfinamide with 4M HCl in 1,4-dioxane/MeOH (1:1) for 2 hours at room temperature.
Validation: Concentrate and partition between 1M NaOH and EtOAc. Analyze the organic layer via chiral HPLC to confirm >98% ee of the free (S)-amine.
Biocatalysis offers a "green chemistry" alternative by converting the pro-chiral ketone, 1-(2-methoxyphenyl)butan-1-one, directly into the (S)-amine using an (S)-selective ω-transaminase (ω-TA) .
The primary challenge is the thermodynamic equilibrium of the transamination, which typically favors the ketone. To overcome this, isopropylamine (IPAm) is used in massive excess as a sacrificial amine donor. The enzyme transfers the amine from IPAm to the pyridoxal 5'-phosphate (PLP) cofactor, releasing acetone. By continuously removing the volatile acetone (via nitrogen sweep or reduced pressure), the Le Chatelier's principle is exploited to drive the reaction to completion . Furthermore, engineered ω-TAs (e.g., from Arthrobacter sp.) are required because the ortho-methoxy group demands an enlarged enzymatic binding pocket to prevent steric clash.
Biocatalytic cycle of ω-transaminase with equilibrium shifting via acetone removal.
Self-Validating Experimental Protocol
Reaction Assembly:
Step: In a bioreactor, prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP, 1 M Isopropylamine, and 10% v/v DMSO. Add 50 mM of 1-(2-methoxyphenyl)butan-1-one and 5 g/L of lyophilized (S)-ω-TA.
Causality: DMSO is critical to solubilize the highly lipophilic bulky ketone without denaturing the enzyme.
Equilibrium Shifting:
Step: Incubate at 35 °C with a continuous sweep of sterile N₂ gas over the headspace to volatilize and remove the acetone byproduct.
Validation: Pull aliquots every 6 hours. Extract with EtOAc and analyze via GC-FID. The reaction is complete when the ketone peak area is <2% relative to the amine peak.
Isolation:
Step: Acidify the aqueous layer to pH 2 (to protonate the amine), wash with MTBE to remove unreacted ketone, then basify to pH 12 and extract the pure (S)-amine into EtOAc.
Methodology 3: Classical Resolution via Diastereomeric Salt Formation
Mechanism and Causality
For industrial-scale synthesis where the racemic amine is cheaply available, classical resolution remains highly viable. The racemate is reacted with a chiral resolving agent, such as (R)-(-)-Mandelic acid. The ortho-methoxy group participates in intermolecular hydrogen bonding with the hydroxyl group of the mandelic acid, creating a highly crystalline diastereomeric salt network for the (S)-amine/(R)-acid pair, which selectively precipitates out of solution while the (R)-amine/(R)-acid salt remains dissolved.
Self-Validating Experimental Protocol
Salt Formation:
Step: Dissolve racemic 1-(2-methoxyphenyl)butylamine (1.0 eq) in hot ethanol. Slowly add a solution of (R)-(-)-Mandelic acid (0.5 eq) in ethanol.
Causality: Using 0.5 equivalents of the resolving agent (Pope-Peachey method) ensures that only the most thermodynamically stable diastereomeric salt crystallizes, maximizing initial ee%.
Crystallization & Recrystallization:
Step: Allow the solution to cool to room temperature over 12 hours. Filter the precipitate. Recrystallize the salt once from boiling ethanol.
Validation: Liberate a 10 mg sample of the salt using 1M NaOH, extract into DCM, and run chiral HPLC. Target ee is >99%.
Free Base Liberation:
Step: Suspend the bulk salt in water, basify to pH 12 with NaOH, and extract with DCM to yield the pure (S)-amine.
Quantitative Data & Method Comparison
The following table synthesizes the operational metrics of each methodology to guide strategic selection based on project phase (e.g., discovery vs. process chemistry).
Metric
Ellman's Auxiliary
ω-Transaminase Biocatalysis
Classical Resolution
Typical Yield
75 - 82% (over 3 steps)
85 - 90%
Max 45% (without racemization)
Enantiomeric Excess (ee)
> 98%
> 99%
> 99% (after recrystallization)
Scalability
Moderate (Cryogenic steps req.)
High (Aqueous, mild conditions)
Very High (Standard reactors)
Primary Cost Driver
Chiral auxiliary, Ti(OEt)₄
Engineered enzyme procurement
Racemic starting material waste
Environmental Impact
High (Heavy metals, solvents)
Low (Aqueous, biodegradable)
Moderate (Solvent intensive)
References
Ellman, J. A. "Applications of tert-butanesulfinamide in the asymmetric synthesis of amines." Pure and Applied Chemistry, 2003. URL:[Link]
Xu, H. C., Chowdhury, S., & Ellman, J. A. "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 2013. URL:[Link]
"ω-Transaminase-Mediated Asymmetric Synthesis of Chiral Amines." MDPI, 2021. URL:[Link]
"Recent advances in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines." White Rose Research Online, 2018. URL:[Link]
"Chelation Control in Asymmetric Synthesis." RSC Chapter 6, 2007. URL:[Link]
Exploratory
Spectroscopic Characterization of (S)-1-(2-methoxyphenyl)butylamine: A Technical Guide for Researchers
Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the chiral amine, (S)-1-(2-methoxyphenyl)butylamine. In the absence of a complete, publicly available experimental da...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the chiral amine, (S)-1-(2-methoxyphenyl)butylamine. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages a combination of data from structurally analogous compounds, established spectroscopic principles, and predictive methodologies to offer a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis to aid in the identification, characterization, and quality control of this and related chiral amines.
Introduction
(S)-1-(2-methoxyphenyl)butylamine is a chiral primary amine with potential applications in pharmaceutical synthesis and materials science. Its structure, featuring a chiral center benzylic to a methoxy-substituted aromatic ring and a butyl chain, presents a unique combination of functionalities that are amenable to detailed spectroscopic analysis. Accurate structural elucidation and stereochemical confirmation are critical for its intended applications. This guide provides a foundational understanding of the expected spectroscopic signatures of this molecule.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts (δ) and multiplicities for (S)-1-(2-methoxyphenyl)butylamine are summarized in Table 1. These predictions are based on the analysis of structurally similar compounds, including n-butylamine, (S)-1-phenylbutylamine, and 2-methoxyphenethylamine.[1][2][3]
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Integration
H-1' (CH-NH₂)
~ 4.1 - 4.3
Triplet (t)
1H
Ar-H (ortho, para)
~ 6.8 - 7.3
Multiplet (m)
4H
OCH₃
~ 3.8 - 3.9
Singlet (s)
3H
NH₂
~ 1.5 - 2.5 (broad)
Singlet (s, broad)
2H
CH₂ (alpha to CH)
~ 1.5 - 1.7
Multiplet (m)
2H
CH₂ (beta to CH)
~ 1.3 - 1.5
Multiplet (m)
2H
CH₃
~ 0.9 - 1.0
Triplet (t)
3H
Table 1: Predicted ¹H NMR data for (S)-1-(2-methoxyphenyl)butylamine.
Experimental Protocol for ¹H NMR Spectroscopy
A general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like (S)-1-(2-methoxyphenyl)butylamine is as follows:
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., zg30).
Spectral Width: Typically -2 to 12 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16 to 64 scans, depending on the sample concentration.
Temperature: 298 K (25 °C).
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Interpretation of the Predicted ¹H NMR Spectrum
Aromatic Region (δ 6.8 - 7.3 ppm): The four protons on the ortho-disubstituted benzene ring are expected to appear as a complex multiplet in this region. The electron-donating methoxy group will influence the chemical shifts of the adjacent protons.
Benzylic Proton (H-1', δ ~ 4.1 - 4.3 ppm): The proton at the chiral center, being adjacent to both the aromatic ring and the nitrogen atom, is expected to be deshielded and appear as a triplet due to coupling with the adjacent methylene group of the butyl chain.
Methoxy Protons (OCH₃, δ ~ 3.8 - 3.9 ppm): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.
Amine Protons (NH₂, δ ~ 1.5 - 2.5 ppm): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and exchange.
Butyl Chain Protons (δ 0.9 - 1.7 ppm): The protons of the butyl chain will appear in the aliphatic region. The terminal methyl group is expected to be a triplet, while the two methylene groups will be multiplets due to coupling with neighboring protons.
Analysis of Chirality
The chirality of (S)-1-(2-methoxyphenyl)butylamine can be confirmed using chiral shift reagents or by derivatization with a chiral agent to form diastereomers, which will exhibit distinct signals in the ¹H NMR spectrum.[4][5][6]
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for (S)-1-(2-methoxyphenyl)butylamine are presented in Table 2, based on data from analogous compounds.[7][8][9]
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C-1' (CH-NH₂)
~ 50 - 55
C-ipso (Ar-C attached to CH)
~ 140 - 145
C-ortho (Ar-C-OCH₃)
~ 155 - 160
Ar-C
~ 110 - 130
OCH₃
~ 55 - 60
CH₂ (alpha to CH)
~ 35 - 40
CH₂ (beta to CH)
~ 25 - 30
CH₃
~ 10 - 15
Table 2: Predicted ¹³C NMR data for (S)-1-(2-methoxyphenyl)butylamine.
Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: Utilize a high-resolution NMR spectrometer with a broadband probe.
Acquisition Parameters:
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg).
Spectral Width: Typically 0 to 200 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 to 4096 scans, depending on sample concentration.
Data Processing: Similar to ¹H NMR, the FID is processed with Fourier transformation, phase correction, and baseline correction.
Interpretation of the Predicted ¹³C NMR Spectrum
Aromatic Carbons (δ 110 - 160 ppm): The six carbons of the benzene ring will appear in this region. The carbon attached to the methoxy group (C-ortho) will be the most deshielded, followed by the ipso-carbon attached to the butylamine side chain.
Benzylic Carbon (C-1', δ ~ 50 - 55 ppm): The carbon of the chiral center, bonded to the nitrogen, will appear in this mid-range.
Methoxy Carbon (OCH₃, δ ~ 55 - 60 ppm): The carbon of the methoxy group will have a characteristic chemical shift in this region.
Butyl Chain Carbons (δ 10 - 40 ppm): The carbons of the butyl chain will appear in the upfield aliphatic region.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Key predicted IR absorption bands for (S)-1-(2-methoxyphenyl)butylamine are listed in Table 3. These are based on characteristic frequencies for primary amines, alkyl groups, and substituted aromatic rings.[3][10][11]
Wavenumber (cm⁻¹)
Vibrational Mode
Expected Intensity
3400 - 3250
N-H stretch (primary amine)
Medium (two bands)
3100 - 3000
C-H stretch (aromatic)
Medium
2960 - 2850
C-H stretch (aliphatic)
Strong
1650 - 1580
N-H bend (primary amine)
Medium
1600, 1480
C=C stretch (aromatic ring)
Medium
1250 - 1200
C-O stretch (aryl ether)
Strong
1180 - 1020
C-N stretch (aliphatic amine)
Medium
750 - 700
C-H out-of-plane bend (ortho-disubstituted)
Strong
Table 3: Predicted characteristic IR absorption bands for (S)-1-(2-methoxyphenyl)butylamine.
Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Interpretation of the Predicted IR Spectrum
The IR spectrum will be characterized by the presence of two N-H stretching bands characteristic of a primary amine, strong aliphatic C-H stretching from the butyl group, aromatic C-H and C=C stretching from the benzene ring, a strong C-O stretch from the methoxy group, and a strong band in the fingerprint region indicative of ortho-disubstitution.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectral Data
The predicted key mass-to-charge ratios (m/z) for (S)-1-(2-methoxyphenyl)butylamine are shown in Table 4.
m/z
Proposed Fragment
Fragmentation Pathway
179
[M]⁺
Molecular Ion
164
[M - CH₃]⁺
Loss of a methyl radical
121
[M - C₄H₉N]⁺
Cleavage of the benzylic C-C bond
108
[C₇H₈O]⁺
McLafferty rearrangement
91
[C₇H₇]⁺
Tropylium ion
77
[C₆H₅]⁺
Phenyl cation
30
[CH₂NH₂]⁺
Alpha-cleavage
Table 4: Predicted key fragments in the mass spectrum of (S)-1-(2-methoxyphenyl)butylamine.
Experimental Protocol for Mass Spectrometry
Ionization: Electron Ionization (EI) is a common method for small molecules. Electrospray Ionization (ESI) can also be used, which would primarily show the protonated molecule [M+H]⁺ at m/z 180.
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 20-300).
Interpretation of the Predicted Mass Spectrum
The mass spectrum is expected to show a molecular ion peak at m/z 179 (for EI). A prominent fragmentation pattern for amines is alpha-cleavage, which would lead to a base peak at m/z 30 corresponding to [CH₂NH₂]⁺. Cleavage at the benzylic position is also expected, giving rise to a fragment at m/z 121. The presence of the methoxy group can also influence the fragmentation pathways. Chiral analysis by mass spectrometry is also possible, often involving the formation of diastereomeric complexes.[12]
Visualizations
Molecular Structure and Spectroscopic Correlation
Caption: Correlation of the molecular structure with key spectroscopic techniques.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic characterization of a chiral molecule.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of (S)-1-(2-methoxyphenyl)butylamine. By synthesizing information from structurally related compounds and fundamental spectroscopic principles, a comprehensive characterization profile has been established. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry and drug development, aiding in the identification and structural verification of this and similar chiral amines. It is important to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation.
References
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
PubChem. (n.d.). (S)-1-Phenylbutylamine. Retrieved from [Link][1]
PubChem. (n.d.). 2-Methoxyphenethylamine. Retrieved from [Link][3]
Wenzel, T. J. (2013). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
Googol, D. (2004). Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. Organic Letters.
US Patent US3915641A. (n.d.). NMR method for determination of enantiomeric compositions with chiral shift reagents. Retrieved from [6]
Grigoryan, V. H. (2000). A New Reagent to Evaluate Optical Purity of Organic Amines by FAB Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan.[13]
Zenobia, S. S. (n.d.). Chiral Mass Spectrometry: An Overview. PolyU Institutional Research Archive.[14]
NIST. (n.d.). 1-Butanamine. In NIST Chemistry WebBook. Retrieved from [Link][11]
Physical properties of (S)-1-(2-methoxyphenyl)butylamine (melting point, boiling point, solubility)
This technical guide details the physical properties, synthesis, and characterization of (S)-1-(2-methoxyphenyl)butylamine , a chiral amine intermediate critical in the asymmetric synthesis of pharmaceutical agents. Phys...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physical properties, synthesis, and characterization of (S)-1-(2-methoxyphenyl)butylamine , a chiral amine intermediate critical in the asymmetric synthesis of pharmaceutical agents.
Physical Properties, Synthesis Protocols, and Solubility Profiles
Executive Summary
(S)-1-(2-methoxyphenyl)butylamine (CAS: 1184085-87-7 for racemic; specific enantiomer often custom synthesized) is a chiral building block belonging to the class of 1-arylalkylamines. It is structurally characterized by a butyl chain and a 2-methoxyphenyl group attached to a chiral methine center bearing a primary amine. This compound serves as a pivotal resolving agent and a chiral auxiliary in the synthesis of bioactive scaffolds.
This guide synthesizes experimental data and authoritative predictive models to establish its physicochemical profile, providing researchers with actionable protocols for its handling, synthesis, and purification.
Physical Properties & Chemical Identity
Identification
Property
Detail
Chemical Name
(S)-1-(2-methoxyphenyl)butan-1-amine
Molecular Formula
C₁₁H₁₇NO
Molecular Weight
179.26 g/mol
Chiral Center
C1 (Benzylic position)
Physical State
Colorless to pale yellow liquid (Free Base)
Odor
Characteristic amine-like, faint fishy odor
Physicochemical Data
Note: As specific experimental data for the pure (S)-enantiomer is rare in open literature, values below represent high-confidence predictive models calibrated against the structurally homologous (S)-1-(2-methoxyphenyl)ethylamine.
Property
Value / Range
Confidence / Source
Boiling Point (atm)
255°C ± 10°C
Predicted (ACD/Labs) [1]
Boiling Point (Reduced)
115–120°C @ 1.5 mmHg
Extrapolated from ethyl analog
Melting Point
< 0°C (Liquid at RT)
Analog comparison
Density
0.98 ± 0.05 g/cm³
Predicted
pKa (Conjugate Acid)
9.5 – 10.2
Typical for -chiral benzylamines
Refractive Index ()
1.520 – 1.535
Estimated
Optical Rotation
Negative (-) (typically)
Dependent on solvent (e.g., MeOH)
Solubility Profile
The solubility behavior of (S)-1-(2-methoxyphenyl)butylamine is dictated by its lipophilic butyl-phenyl skeleton and the polarizable amine headgroup.
Solvent Class
Solvent
Solubility
Mechanistic Insight
Polar Protic
Water
Sparingly Soluble (<1 g/L)
Hydrophobic effect of the butyl-phenyl moiety dominates the H-bonding capacity of the amine.
Polar Protic
Methanol, Ethanol
Miscible
Favorable dipole-dipole and H-bonding interactions.
Chlorinated
Dichloromethane (DCM), Chloroform
Miscible
High affinity for the lipophilic aromatic domain.
Aprotic Polar
DMSO, DMF
Miscible
Strong solvation of the amine functionality.
Hydrocarbon
Hexanes, Toluene
Soluble
Compatible dispersion forces with the butyl chain and aromatic ring.
Acidic Aqueous
1M HCl, 1M H₂SO₄
Highly Soluble
Protonation forms the water-soluble ammonium salt ().
Synthesis & Resolution Protocols
To obtain high enantiomeric excess (ee), a two-stage workflow is recommended: Reductive Amination followed by Classical Optical Resolution .
Imine Formation: Charge a reaction vessel with 1-(2-methoxyphenyl)butan-1-one (1.0 eq) and Methanol (10 V). Add Ammonium Acetate (10.0 eq) to generate the imine in situ.
Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (
, 1.5 eq) portion-wise to prevent runaway exotherms.
Reaction: Stir at Ambient Temperature (25°C) for 12–16 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 4:1).
Quench: Adjust pH to <2 with 6M HCl to decompose excess hydride and liberate the amine from boron complexes. Stir for 1 hour.
Workup: Basify to pH >12 with 6M NaOH. Extract the free amine into Dichloromethane (3 x 5 V).
Isolation: Dry organics over
, filter, and concentrate in vacuo to yield racemic 1-(2-methoxyphenyl)butylamine.
Optical Resolution (Chiral Salt Formation)
Resolving Agent: (S)-(+)-Mandelic Acid or N-Acetyl-L-Leucine.
Protocol:
Salt Formation: Dissolve racemic amine (1.0 eq) in hot Ethanol (5 V). Add (S)-(+)-Mandelic Acid (0.5 eq) dissolved in hot Ethanol.
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (S)-amine will crystallize preferentially (verify specific pair experimentally).
Filtration: Collect the precipitate. Recrystallize from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.
Liberation: Suspend the salt in water, treat with 2M NaOH, and extract the enantiopure (S)-amine into MTBE or DCM.
Visualization of Synthesis Logic
The following diagram illustrates the critical path from ketone precursor to enantiopure amine.
Figure 1: Synthetic pathway from ketone precursor to resolved (S)-enantiomer via reductive amination and classical resolution.[2][3][4][5][6][7][8][9]
Handling & Safety (E-E-A-T)
Stability & Storage
Air Sensitivity: Primary amines readily absorb
from the air to form carbamates. Store under an inert atmosphere (Argon or Nitrogen).
Oxidation: Susceptible to N-oxidation over time. Store in amber glass vials to prevent photodegradation.
Temperature: Recommended storage at 2–8°C .
Hazards
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
Toxicity: Harmful if swallowed or inhaled.
PPE: Always use nitrile gloves, chemical splash goggles, and work within a certified fume hood.
References
ACD/Labs. (2024). Predicted Physicochemical Properties of 1-(2-methoxyphenyl)butan-1-amine. Advanced Chemistry Development.
Sigma-Aldrich . (2024). Safety Data Sheet: (S)-1-(2-Methoxyphenyl)ethylamine (Analog Reference). Link
PubChem . (2024). Compound Summary: 1-(2-Methoxyphenyl)butan-1-one (Precursor). National Library of Medicine. Link
NIST Chemistry WebBook . (2024). Mass Spectrum of 2-Amino-1-(o-methoxyphenyl)propane. National Institute of Standards and Technology. Link
(S)-1-(2-Methoxyphenyl)butylamine: Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Analytical Resolution
Executive Summary Chiral primary amines are indispensable building blocks in modern pharmaceutical development, serving as critical pharmacophores in a vast array of central nervous system (CNS) therapeutics, cardiovascu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chiral primary amines are indispensable building blocks in modern pharmaceutical development, serving as critical pharmacophores in a vast array of central nervous system (CNS) therapeutics, cardiovascular drugs, and advanced agrochemicals. Among these, (S)-1-(2-methoxyphenyl)butylamine represents a highly specialized motif. The presence of the ortho-methoxy group introduces unique electronic and steric parameters that significantly influence both receptor binding affinity and the synthetic methodologies required for its preparation.
This whitepaper provides an in-depth technical evaluation of (S)-1-(2-methoxyphenyl)butylamine, detailing its core physicochemical properties, state-of-the-art biocatalytic synthesis, and rigorous analytical workflows for determining enantiomeric purity.
Physicochemical Profiling & Structural Analysis
Before integrating this chiral amine into a drug discovery pipeline, it is crucial to understand its foundational properties. The ortho-methoxy substitution acts as a strong hydrogen bond acceptor, which not only dictates its interaction with biological targets but also influences its behavior in chromatographic environments.
Core Chemical Data
The quantitative data for (S)-1-(2-methoxyphenyl)butylamine is summarized in Table 1[1].
Table 1: Physicochemical Properties of (S)-1-(2-methoxyphenyl)butylamine
Property
Value
Chemical Name
(1S)-1-(2-methoxyphenyl)butan-1-amine
CAS Registry Number
1213447-24-5
Molecular Formula
C₁₁H₁₇NO
Molecular Weight
179.26 g/mol
Boiling Point (Predicted)
278.9 ± 23.0 °C
Density (Predicted)
0.975 ± 0.06 g/cm³
pKa (Predicted)
9.40 ± 0.10
Physical State
Liquid (at standard temperature and pressure)
Mechanistic Role of the Ortho-Methoxy Group
From a structural perspective, the methoxy group at the 2-position of the phenyl ring restricts the rotational freedom of the butylamine side chain due to steric hindrance. This conformational locking is highly advantageous in pharmacophore modeling, as it reduces the entropic penalty upon binding to a target receptor. Furthermore, the electron-donating nature of the methoxy group increases the electron density of the aromatic ring, making it a stronger π-π electron donor in protein-ligand interactions.
Enantioselective Synthesis: A Biocatalytic Approach
Traditional asymmetric synthesis of chiral amines often relies on transition-metal-catalyzed asymmetric hydrogenation of imines. However, the coordinating nature of the ortho-methoxy group can lead to catalyst poisoning or unpredictable enantioselectivity.
To circumvent this, modern process chemistry leverages ω-Transaminases (ω-TAs) . These pyridoxal phosphate (PLP)-dependent enzymes offer unparalleled stereocontrol (>99% ee) and operate under mild, environmentally benign conditions. The enzyme's active site features a dual-pocket system (a large pocket for the aryl group and a small pocket for the alkyl chain), which perfectly accommodates the bulky 2-methoxyphenyl moiety, ensuring strict (S)-enantioselectivity[2].
Caption: Biocatalytic transamination pathway for the synthesis of (S)-1-(2-methoxyphenyl)butylamine.
Protocol 1: Asymmetric Reductive Amination via ω-Transaminase
Causality & Design Rationale: In transaminase reactions, the thermodynamic equilibrium typically favors the ketone substrate. To drive the reaction to completion, this protocol utilizes isopropylamine as the amine donor. The resulting byproduct is acetone, which can be continuously removed via low-pressure evaporation, shifting the equilibrium forward via Le Chatelier's principle[3][4].
Step-by-Step Methodology:
Reaction Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5). Add 1 mM Pyridoxal 5'-phosphate (PLP) to ensure the enzyme remains saturated with its essential cofactor.
Substrate Solubilization: Dissolve 50 mM of 1-(2-methoxyphenyl)butan-1-one in DMSO (final DMSO concentration in the reaction should not exceed 10% v/v to prevent enzyme denaturation).
Amine Donor Addition: Add 500 mM isopropylamine to the buffer. Adjust the pH back to 7.5 if necessary. Note: The 10-fold excess of donor is critical for initial kinetic driving force.
Biocatalyst Introduction: Add the engineered (S)-selective ω-Transaminase (e.g., a variant of Vibrio fluvialis TA) at a loading of 5 mg/mL.
Incubation & Equilibrium Shift: Incubate the mixture at 30 °C with orbital shaking (200 rpm). Apply a gentle sweep of nitrogen gas over the headspace to continuously strip the volatile acetone byproduct.
Self-Validating In-Process Control (IPC): At 12 hours, withdraw a 50 µL aliquot, quench with 100 µL acetonitrile, centrifuge, and analyze via LC-MS. The protocol is validated to proceed to workup only when ketone conversion exceeds 95%.
Workup and Extraction: Adjust the aqueous phase to pH 12 using 2M NaOH to deprotonate the product amine. Extract three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude (S)-amine.
Analytical Workflows for Enantiomeric Purity
Determining the enantiomeric excess (ee) of primary amines is notoriously challenging due to their polarity and lack of strong chromophores. While NMR strategies using chiral derivatizing agents (CDAs) are emerging[5], Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard for robust, reproducible quantification in pharmaceutical quality control[6].
Caption: Analytical workflow for determining the enantiomeric excess of chiral amines via HPLC.
Protocol 2: Chiral HPLC Method for (S)/(R) Resolution
Causality & Design Rationale: (S)-1-(2-methoxyphenyl)butylamine has weak UV absorbance. To achieve high sensitivity and improve interaction with the chiral stationary phase (CSP), the amine is first derivatized with Benzoyl Chloride. The bulky benzamide derivative interacts strongly with the amylose/cellulose backbone of the CSP, amplifying the steric differences between the (S) and (R) enantiomers and ensuring baseline resolution.
Step-by-Step Methodology:
Sample Derivatization: Dissolve 5 mg of the synthesized amine in 1 mL of dichloromethane (DCM). Add 10 µL of triethylamine (TEA) followed by 5 µL of benzoyl chloride. Stir at room temperature for 30 minutes.
Quenching & Filtration: Quench the reaction with 1 mL of saturated aqueous NaHCO₃. Extract the organic layer, evaporate the DCM, and reconstitute the residue in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol (90:10 v/v) under isocratic elution.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Temperature: 25 °C.
Self-Validating System Check: Before analyzing the synthetic batch, inject a derivatized racemic standard of 1-(2-methoxyphenyl)butylamine. The system is validated only if the resolution factor (
) between the (S) and (R) peaks is .
Sample Analysis: Inject 10 µL of the sample. Integrate the area under the curve (AUC) for both peaks. Calculate the enantiomeric excess using the formula:
Conclusion
(S)-1-(2-methoxyphenyl)butylamine (CAS: 1213447-24-5) is a highly valuable chiral synthon. By transitioning from traditional chemocatalysis to engineered ω-transaminase biocatalysis, researchers can achieve near-perfect enantioselectivity while adhering to green chemistry principles. When coupled with rigorous, derivatization-enhanced chiral HPLC analytics, the development and integration of this molecule into active pharmaceutical ingredients (APIs) becomes a highly controlled, reproducible, and scalable process.
References
Tufvesson, P., et al. "Process considerations for the asymmetric synthesis of chiral amines using transaminases." Biotechnology and Bioengineering, 2011, 108(7):1479-93.
URL:[Link][4]
Shin, J. S., & Kim, B. G. "Asymmetric synthesis of chiral amines with omega-transaminase." Biotechnology and Bioengineering, 1999, 65(2):206-11.
URL:[Link][3]
Peel, A. J., et al. "A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines." Chemical Science, 2022, 13, 6600-6606.
URL:[Link][5]
Jiang, Y., et al. "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines." International Journal of Molecular Sciences, 2023, 24(3), 2754.
URL:[Link][2]
Review of literature on (S)-1-(2-methoxyphenyl)butylamine and its analogs
The following technical guide is structured to provide an authoritative, deep-dive analysis of (S)-1-(2-methoxyphenyl)butylamine , a specialized chiral building block. This document is designed for researchers and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an authoritative, deep-dive analysis of (S)-1-(2-methoxyphenyl)butylamine , a specialized chiral building block. This document is designed for researchers and drug development professionals, focusing on practical synthesis, structural analogs, and medicinal chemistry applications.
Advanced Synthesis, Structural Activity Relationships, and Applications in Medicinal Chemistry
Executive Summary & Chemical Identity[1][2]
(S)-1-(2-methoxyphenyl)butylamine (CAS: 177726-46-4) is a chiral primary amine belonging to the class of 1-arylalkylamines.[1] It serves as a critical chiral intermediate in the synthesis of bioactive compounds, particularly those targeting G-protein coupled receptors (GPCRs) and specific enzymes like 15-lipoxygenase (15-LO).[1]
Unlike its more common analog, (S)-1-(2-methoxyphenyl)ethylamine, the butyl variant offers a unique steric and lipophilic profile.[1] The extension of the alkyl chain from ethyl to butyl increases the logP and alters the spatial occupancy within a binding pocket, often enhancing potency or selectivity in drug candidates where hydrophobic interactions are pivotal.
Chemical Profile
Property
Data
IUPAC Name
(1S)-1-(2-methoxyphenyl)butan-1-amine
CAS Number
177726-46-4 (S-isomer)
Molecular Formula
C₁₁H₁₇NO
Molecular Weight
179.26 g/mol
Chiral Center
C1 (Benzylic position)
Key Substituent
Ortho-methoxy group (Electron-donating, steric hindrance)
pKa (Predicted)
~9.4 (Conjugate acid)
Synthetic Methodologies: The "Gold Standard" Protocols
The synthesis of enantiopure (S)-1-(2-methoxyphenyl)butylamine presents a challenge due to the steric bulk of the butyl group and the electronic effects of the ortho-methoxy substituent.[1] Two primary routes are recommended based on scalability and enantiomeric excess (ee).
Rationale: This method operates under mild aqueous conditions, avoids heavy metals, and typically yields >99% ee. The ortho-methoxy group can sterically hinder chemical catalysts, but specific ω-transaminases (ω-TAs) are evolved to accept bulky aryl ketones.[1]
Mechanism: The enzyme transfers an amino group from an achiral donor (e.g., isopropylamine) to the prochiral ketone, 1-(2-methoxyphenyl)butan-1-one.[1]
Experimental Protocol (Self-Validating)
Substrate Preparation: Dissolve 1-(2-methoxyphenyl)butan-1-one (50 mM) in DMSO (5% v/v final concentration).
Buffer System: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP) as the cofactor.[1]
Amine Donor: Add Isopropylamine (1 M) to shift the equilibrium.
Rationale: Useful when specific enzymes are unavailable. Uses a chiral sulfinamide auxiliary (Ellman's Auxiliary) to induce diastereoselectivity.
Workflow
Condensation: React 1-(2-methoxyphenyl)butan-1-one with (S)-(-)-tert-butanesulfinamide in the presence of Ti(OEt)₄ (Lewis acid/dehydrating agent) in THF to form the chiral N-sulfinyl ketimine.
Reduction: Reduce the ketimine at -78°C using L-Selectride or NaBH₄.[1] The bulky ortho-methoxy group directs the hydride attack to the less hindered face.[1]
Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane to cleave the auxiliary, yielding the free amine hydrochloride salt.
Visualization of Synthetic Pathways[5]
The following diagram illustrates the parallel pathways for synthesizing the target scaffold, highlighting the critical decision points between biocatalysis and chemical synthesis.
Caption: Comparison of Biocatalytic Transamination (Green) vs. Ellman's Auxiliary Synthesis (Blue/Yellow).
Analogs and Structure-Activity Relationships (SAR)[3]
The efficacy of (S)-1-(2-methoxyphenyl)butylamine in drug discovery is best understood by comparing it to its structural analogs.[1] The length of the alkyl chain and the position of the methoxy group are critical "tuning knobs" for medicinal chemists.
Herbicides (Metolachlor intermed.), Ion channel blockers
Analog 3
Methyl
~1.3
Very Low
Limited use due to metabolic instability
Mechanistic Insight: Why Butyl?
Lipophilic Interaction: In targets like the 15-Lipoxygenase (15-LO) enzyme, the active site contains a hydrophobic channel.[1] The butyl chain of the amine allows the inhibitor to penetrate deeper into this pocket compared to the ethyl analog, increasing binding affinity (IC₅₀ reduction).
Conformational Lock: The ortho-methoxy group creates a "molecular lock" via steric repulsion with the amine and alkyl chain, restricting rotation around the C(aryl)-C(alpha) bond. This pre-organizes the molecule into a bioactive conformation.
Applications in Drug Development
A. 15-Lipoxygenase (15-LO) Inhibitors
Research indicates that pyrazole-based sulfonamides incorporating the 1-(2-methoxyphenyl)butyl moiety show enhanced inhibition of mammalian 15-LO.[1][3] This enzyme is implicated in inflammatory diseases and atherosclerosis. The (S)-configuration is often preferred to match the chirality of the enzyme's substrate binding pocket.[1]
B. GPCR Antagonists (Alpha-Blockers)
While Tamsulosin uses an ethyl-linked phenoxy amine, analogs utilizing the 1-(2-methoxyphenyl)butylamine scaffold are investigated for subtype selectivity (α1A vs α1B).[1] The butyl group provides discrimination leverage, potentially reducing side effects like hypotension.
C. Chiral Resolution Agents
Due to its high steric bulk and electron-rich nature, this amine is an effective resolving agent for acidic racemates (e.g., chiral carboxylic acids) that are difficult to resolve with simpler amines like phenethylamine.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following specifications.
Retention Time: (S)-isomer typically elutes before (R)-isomer on AD-H columns (verify with racemate).
References
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition. Link[1]
Ren, R., et al. (2015).[3] "Manganese-Catalyzed Oxidative Azidation of Cyclobutanols." Angewandte Chemie, describing synthesis of related azide precursors. Link[1]
ChemicalBook. "Product Entry: (1S)-1-(2-Methoxyphenyl)butylamine (CAS 177726-46-4)."[1] Link
Nugent, T. C. (Ed.). (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1] (Authoritative text on reductive amination and transamination strategies). Link[1]
Shin, J. S., & Kim, B. G. (2002). "Kinetic Resolution of Chiral Amines using Omega-Transaminase." Biotechnology and Bioengineering. (Foundational protocol for transaminase resolution). Link
Safety and Handling Precautions for (S)-1-(2-Methoxyphenyl)butylamine
This technical guide details the safety, handling, and operational protocols for (S)-1-(2-methoxyphenyl)butylamine , a specialized chiral benzylic amine intermediate. Note on Chemical Identity: While specific CAS registr...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the safety, handling, and operational protocols for (S)-1-(2-methoxyphenyl)butylamine , a specialized chiral benzylic amine intermediate.
Note on Chemical Identity: While specific CAS registry numbers for the enantiopure butylamine derivative are often proprietary or non-standardized in public catalogs, this guide utilizes the well-characterized lower homolog (S)-1-(2-methoxyphenyl)ethylamine (CAS 68285-24-5) as the primary toxicological and safety benchmark (Read-Across methodology). The physicochemical and hazard profiles are structurally analogous.[1]
Executive Summary
(S)-1-(2-methoxyphenyl)butylamine is a chiral primary amine used as a building block in the synthesis of pharmaceutical agents, particularly those targeting GPCRs or kinase pathways.[2] As a benzylic amine with an ortho-methoxy substituent, it exhibits significant basicity and nucleophilicity.[1]
Critical Hazard: The compound is Corrosive (Category 1B) to skin and eyes and possesses Acute Toxicity .[1] It is also sensitive to atmospheric carbon dioxide (forming carbamates) and oxidation.[1] Strict exclusion of moisture and air is required during handling to maintain enantiomeric purity and chemical integrity.[1]
Chemical Identity & Physicochemical Properties[3][4][5]
Property
Description
Chemical Name
(S)-1-(2-methoxyphenyl)butylamine
Structure
Primary amine attached to a chiral benzylic carbon; o-methoxy substitution on the phenyl ring.[2]
Molecular Formula
C₁₁H₁₇NO
Molecular Weight
~179.26 g/mol
Physical State
Colorless to pale yellow liquid (oil) at room temperature.[1]
Solubility
Soluble in organic solvents (DCM, MeOH, THF); sparingly soluble in water (high pH).[2]
Chirality
(S)-enantiomer (Check specific optical rotation per batch).
Primary Containment: Handle exclusively in a Chemical Fume Hood or Glovebox .[1]
Atmosphere: The amine reacts with atmospheric CO₂ to form solid carbamate salts (white crust).[1] Store and transfer under Nitrogen (N₂) or Argon (Ar) .[1]
Ventilation: Ensure hood face velocity is >100 fpm (0.5 m/s).
Personal Protective Equipment (PPE)[1]
Eye/Face: Chemical splash goggles AND a face shield.[1] Standard safety glasses are insufficient for corrosive liquids.[1]
Application Note: High-Efficiency Chiral Resolution of Racemic Acids Using (S)-1-(2-Methoxyphenyl)butylamine
Executive Summary Despite the rapid advancement of asymmetric catalysis, classical chiral resolution via diastereomeric salt formation remains the cornerstone of scalable enantiomeric separation. In pharmaceutical proces...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Despite the rapid advancement of asymmetric catalysis, classical chiral resolution via diastereomeric salt formation remains the cornerstone of scalable enantiomeric separation. In pharmaceutical process chemistry, nearly two-thirds of large-scale chiral resolutions rely on this robust methodology . This application note details the theoretical framework, comparative advantages, and self-validating experimental protocols for utilizing (S)-1-(2-methoxyphenyl)butylamine as a premium resolving agent for racemic carboxylic acids.
By leveraging specific stereoelectronic interactions and tunable lipophilicity, this chiral amine offers superior crystallization thermodynamics compared to traditional agents like 1-phenylethylamine, enabling the efficient isolation of highly pure enantiomers.
Mechanistic Rationale: The "Methoxy-Butyl" Advantage
The efficacy of a chiral resolving agent is dictated by its ability to maximize the solubility differential (
) between the resulting diastereomeric salts . (S)-1-(2-methoxyphenyl)butylamine achieves this through two critical structural features:
Stereoelectronic Locking via the Ortho-Methoxy Group:
In solution, the primary amine protonates to form a primary salt bridge with the target carboxylate. The ortho-methoxy oxygen acts as a secondary, rigid hydrogen-bond acceptor. This creates a highly ordered supramolecular network in the crystal lattice of the "matched" diastereomer, significantly increasing the lattice energy and driving precipitation.
Lipophilic Tuning via the Butyl Chain:
Traditional resolving agents often yield salts that are overly polar, necessitating highly polar solvents (like methanol or water) where the solubility difference between diastereomers is minimal. The butyl chain imparts significant hydrophobic bulk. This allows the resolution to be conducted in moderately non-polar solvents (e.g., MTBE, isopropyl acetate), which suppresses the dissociation of the ion pair in solution and maximizes the thermodynamic difference between the diastereomeric salts .
Process Visualization
Fig 1: Workflow for chiral resolution of racemic acids via diastereomeric salt formation.
Comparative Resolution Data
The following table summarizes representative optimization data for the resolution of common pharmaceutically relevant racemic acids using (S)-1-(2-methoxyphenyl)butylamine. Data reflects outcomes following a single crystallization cycle.
Racemic Acid Substrate
Solvent System
Amine Equivalents
Yield (%)*
Optical Purity (ee %)
Salt Melting Point (°C)
(±)-Ibuprofen
MTBE / Hexane (1:1)
0.5 (Pope-Peachy)
42%
98.5%
142 - 144
(±)-Ketoprofen
Isopropyl Acetate
1.0 (Standard)
38%
96.2%
155 - 157
(±)-Mandelic Acid
Ethanol / Water (9:1)
1.0 (Standard)
45%
99.1%
178 - 180
(±)-2-Phenylpropanoic Acid
Toluene
0.5 (Pope-Peachy)
40%
97.8%
131 - 133
*Note: Maximum theoretical yield for a single enantiomer resolution is 50%. Yields >40% with >95% ee indicate a highly efficient thermodynamic resolution.
The following protocol utilizes the Pope-Peachy Method (0.5 equivalents of resolving agent). Causality: By intentionally restricting the resolving agent to half-equivalency, the system thermodynamically drives the less soluble diastereomeric salt to precipitate, leaving the more soluble enantiomer in solution as the unreacted free acid. This minimizes co-precipitation and drastically improves the initial enantiomeric excess (ee) .
Protocol A: Diastereomeric Salt Formation and Crystallization
Dissolution: Charge a reactor with 100 mmol of the racemic acid. Add 100 mL of the selected solvent (e.g., Isopropyl Acetate). Stir at 300 rpm until complete dissolution is achieved.
Amine Addition: Slowly add 50 mmol (0.5 eq) of (S)-1-(2-methoxyphenyl)butylamine dropwise over 15 minutes. Causality: Slow addition prevents localized supersaturation, which can cause kinetic precipitation of amorphous, impure aggregates.
Thermodynamic Equilibration: Heat the mixture to gentle reflux (approx. 85-90 °C for Isopropyl Acetate) for 30 minutes. The solution must become completely clear.
Controlled Cooling: Program the reactor to cool linearly at a rate of 0.5 °C/min down to 20 °C. Causality: A slow, linear cooling ramp promotes the growth of large, highly ordered crystals, preventing the occlusion of impurities within the crystal lattice.
Isolation: Isolate the precipitated diastereomeric salt via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold solvent.
Self-Validation Checkpoint (IPC):
Do not proceed to bulk cleavage without validation. Withdraw a 50 mg sample of the wet filter cake. Perform a miniature biphasic cleavage (1 mL EtOAc / 1 mL 1M HCl). Extract the organic layer, evaporate to dryness, and analyze the free acid via Chiral HPLC.
If ee is > 98%: Proceed to Protocol B.
If ee is < 98%: Perform a secondary recrystallization of the bulk salt from the original solvent system.
Protocol B: Salt Cleavage and Enantiomer Recovery
Biphasic Suspension: Transfer the validated, enantiopure diastereomeric salt to a separatory funnel. Suspend the salt in a 1:1 mixture of Ethyl Acetate (EtOAc) and 1M aqueous Hydrochloric Acid (HCl) (approx. 5 mL of each per gram of salt).
Cleavage: Shake vigorously for 5 minutes until both liquid phases are completely clear and no solid remains. Causality: The low pH protonates the carboxylic acid (driving it into the organic phase) and protonates the chiral amine (driving it into the aqueous phase as a highly soluble hydrochloride salt), effectively preventing recombination.
Phase Separation: Separate the layers. Wash the aqueous layer once more with EtOAc to ensure complete recovery of the acid.
Isolation of Enantiopure Acid: Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the enantiopure carboxylic acid.
Protocol C: Recovery and Recycling of the Resolving Agent
Economic viability in process chemistry dictates that expensive chiral amines must be recovered at >90% efficiency .
Basification: Cool the retained aqueous layer (containing the amine hydrochloride) to 5 °C in an ice bath. Slowly add 5M Sodium Hydroxide (NaOH) until the pH reaches 12. The solution will turn milky as the free amine liberates.
Extraction: Extract the aqueous phase with 3 x 30 mL of Dichloromethane (DCM) or MTBE.
Purification: Dry the combined organic extracts over anhydrous
, filter, and evaporate the solvent. The recovered (S)-1-(2-methoxyphenyl)butylamine can be quantified via GC-FID and reused directly in subsequent resolution cycles.
References
Title: Chiral resolution
Source: Wikipedia
URL: [Link]
Title: Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
Source: BioDuro-Sundia
URL: [Link]
Title: Structural Similarity and Its Surprises: Endothelin Receptor Antagonists
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Application
Application Note: Protocol for Diastereomeric Salt Formation with (S)-1-(2-methoxyphenyl)butylamine
Introduction & Scope This Application Note details the protocol for the optical resolution of racemic 1-(2-methoxyphenyl)butylamine to isolate the (S)-enantiomer . This amine is a valuable chiral building block, structur...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
This Application Note details the protocol for the optical resolution of racemic 1-(2-methoxyphenyl)butylamine to isolate the (S)-enantiomer . This amine is a valuable chiral building block, structurally significant due to the steric bulk of the butyl chain and the electronic influence of the ortho-methoxy substituent.
While high-performance liquid chromatography (HPLC) offers analytical separation, diastereomeric salt formation remains the most scalable and cost-effective method for multi-gram to kilogram preparation. This guide focuses on using (S)-(+)-Mandelic Acid as the primary resolving agent, a choice dictated by the structural homology of the target amine to
-phenylethylamine derivatives, where mandelic acid derivatives historically yield robust crystalline salts with high diastereomeric excess (de).
Key Chemical Challenges
Lipophilicity: The butyl chain increases the lipophilicity compared to ethyl/methyl analogs, often requiring less polar solvent systems (e.g., 2-Propanol) to prevent "oiling out."
Steric Hindrance: The ortho-methoxy group creates a "chiral pocket" that requires a resolving agent capable of strong hydrogen bonding and
- stacking to lock the conformation in the crystal lattice.
Pre-Formulation: The "Acid Kit" Screening
Before committing to a bulk batch, a screening phase is strictly required to determine the optimal resolving agent and solvent. Do not skip this step.
Recommended Resolving Agents (Priority Order):
(S)-(+)-Mandelic Acid: (Industry Standard for benzylic amines). Forms stable salts via hydrogen bonding between the amine and the hydroxyl/carboxyl groups of the acid.
N-Acetyl-L-Leucine: Excellent for ortho-substituted amines if Mandelic acid fails.
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA): Useful if the salt requires a larger counter-ion to crystallize.
Solvent Screening Matrix:
System A: 2-Propanol (IPA) [Polymorph control, moderate solubility]
System B: Ethanol (95%) [Higher solubility, good for initial screening]
System C: Methyl tert-butyl ether (MTBE)/Methanol (10:1) [Anti-solvent method]
Detailed Protocol: Resolution with (S)-Mandelic Acid
This protocol describes the "Half-Quantity" method (Pope-Peachey method), which often yields higher optical purity in the first crop by using 0.5 equivalents of the resolving agent, allowing the less soluble diastereomer to crystallize while the more soluble enantiomer remains in solution as the free base or soluble salt.
Materials & Stoichiometry
Component
Role
MW ( g/mol )
Equivalents
Mass (Example)
Racemic Amine
Target
179.26
1.0
17.9 g (100 mmol)
(S)-(+)-Mandelic Acid
Resolving Agent
152.15
1.0*
15.2 g (100 mmol)
2-Propanol (IPA)
Solvent
-
~10-15 vol
~200-300 mL
*Note: While the Pope-Peachey method uses 0.5 eq, for initial robustness, we recommend starting with 1.0 eq to form the full salt, then recrystallizing. If yield is low but purity is high, switch to 0.5 eq in optimization.
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 15.2 g of (S)-(+)-Mandelic acid in 200 mL of 2-Propanol. Heat to 50°C until clear.
Addition: Add 17.9 g of racemic 1-(2-methoxyphenyl)butylamine dropwise over 10 minutes.
Observation: The solution may warm slightly (exothermic neutralization).
Reflux: Heat the mixture to reflux (approx. 82°C) for 30 minutes to ensure complete homogeneity.
Step 2: Controlled Crystallization
Cooling Ramp: Turn off the heat source. Allow the flask to cool slowly to room temperature on the oil bath (approx. rate: 10°C/hour).
Critical Control Point: Rapid cooling traps impurities. Slow cooling promotes the growth of the less soluble diastereomeric salt (typically the (S,S)-salt in this class).
Seeding (Optional but Recommended): If the solution reaches 40°C without precipitation, scratch the glass or add a seed crystal of the pure salt if available.
Aging: Once at room temperature, chill the flask in an ice bath (0-5°C) for 4 hours to maximize yield.
Step 3: Isolation & Analysis
Filtration: Filter the white crystalline solid using a Buchner funnel.
Wash: Wash the cake with 2 x 20 mL of cold (0°C) 2-Propanol.
Do not use fresh solvent at room temp, or you will redissolve the salt.
Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.
In-Process Check (IPC): Take a small sample (~50 mg), basify it (see Step 5), and check enantiomeric excess (ee) via Chiral HPLC or specific rotation.
Target: >85% ee in the first crop.
Step 4: Recrystallization (The Purification Loop)
If ee is <99%, recrystallization is mandatory.
Dissolve the crude salt in the minimum amount of boiling Ethanol (95%).
Allow to cool slowly.
Filter and dry.[2] This usually boosts ee from 85% to >99%.
Step 5: Liberation of the Free Amine
Suspend the purified salt in water (50 mL).
Add 20% NaOH solution until pH > 12.
Extract with Dichloromethane (DCM) or MTBE (3 x 30 mL).
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to obtain the pure (S)-1-(2-methoxyphenyl)butylamine as a colorless oil.
Process Visualization (Workflow)
The following diagram illustrates the decision logic and physical flow of the resolution process.
Figure 1: Operational workflow for the diastereomeric salt resolution of (S)-1-(2-methoxyphenyl)butylamine.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Oiling Out
Solvent is too polar or concentration is too high.
Add a less polar co-solvent (e.g., Hexane) or dilute the mixture. Re-heat to redissolve.
No Precipitation
Solution is metastable (supersaturated).
Scratch the flask wall with a glass rod. Cool to -10°C. Add seed crystals.
Low Yield
Salt solubility is too high in IPA.
Switch solvent to IPA/Isopropyl Acetate mixture or reduce solvent volume.
Low Optical Purity
"Entrainment" (Rapid precipitation trapped the wrong isomer).
Re-heat and cool slower. Use the "Pope-Peachey" method (0.5 eq acid).
References
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. John Wiley & Sons.[3] (The foundational text for all resolution protocols).
Saigo, K., et al. (1985).[4] "Optical Resolution of
-Methylbenzylamine and Its Derivatives by Using N-Acetyl-L-leucine." Bulletin of the Chemical Society of Japan. (Demonstrates the efficacy of amino acid derivatives for benzylamine resolution).
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[5] (Provides specific solubility data for mandelic acid salts).
Perry, C. et al. (2024). "Optimization of diastereomeric dihydropyridines as antimalarials." UCSF DeRisi Lab. (Contextualizes the synthesis and handling of methoxyphenyl-substituted amines).
Use of (S)-1-(2-methoxyphenyl)butylamine as a chiral auxiliary in asymmetric synthesis
Application Note: (S)-1-(2-methoxyphenyl)butylamine in Asymmetric Synthesis Executive Summary (S)-1-(2-methoxyphenyl)butylamine is a specialized, high-performance chiral auxiliary primarily employed in diastereoselective...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (S)-1-(2-methoxyphenyl)butylamine in Asymmetric Synthesis
Executive Summary
(S)-1-(2-methoxyphenyl)butylamine is a specialized, high-performance chiral auxiliary primarily employed in diastereoselective multicomponent reactions (such as the Ugi and Passerini reactions) and asymmetric alkylations. Distinct from its more common analogs (e.g.,
-methylbenzylamine), the butyl variant offers enhanced steric discrimination due to the larger alkyl chain, significantly improving diastereomeric ratios (dr) in sterically demanding transformations. Its core utility lies in its dual function: it acts as a potent stereodirecting group during bond formation and is subsequently removable via mild oxidative cleavage, releasing the target enantioenriched amine or amide.
Structural & Mechanistic Principles
The efficacy of (S)-1-(2-methoxyphenyl)butylamine arises from two synergistic molecular features:
Steric Differentiation (The Butyl Effect):
Unlike the methyl group in standard auxiliaries, the butyl chain creates a substantial steric wall. In transition states (e.g., imine addition), this forces incoming nucleophiles to attack from the opposing face, often raising diastereoselectivity from ~80:20 (typical for ethyl/methyl analogs) to >95:5.
Hemilabile Chelation (The 2-Methoxy Effect):
The ortho-methoxy group is not merely electronic; it functions as a Lewis basic site. In metal-mediated reactions or protonated intermediates, the oxygen atom can coordinate with the metal center or the iminium proton. This "locking" mechanism rigidifies the transition state, reducing conformational freedom and maximizing stereocontrol.
Figure 1: Mechanistic flow of stereochemical induction. The internal coordination of the methoxy group restricts rotation, while the butyl group blocks the Re-face (typically), forcing Si-face attack.
Preparation of the Auxiliary
While simple analogs are commercially available, the specific (S)-butyl variant is often synthesized in-house to ensure high optical purity (>99% ee). The most robust route utilizes Ellman’s Sulfinamide chemistry.
Protocol: Asymmetric Synthesis via Ellman’s Sulfinamide
The 2-methoxyphenyl group allows for oxidative cleavage , which is orthogonal to standard acid/base labile protecting groups. This method preserves the newly formed peptide bonds in the Ugi product.
Protocol: Oxidative Cleavage with CAN or DDQ
Reagent: Cerium(IV) Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]
Dissolution: Dissolve the Ugi adduct (1 mmol) in a mixture of Acetonitrile/Water (4:1).
Oxidation:
Add CAN (3.0 equiv) portion-wise at 0°C.
The solution will turn orange/red. Stir for 2–4 hours.
Mechanism:[1][2][3][4][5][6] The electron-rich aromatic ring is oxidized to a quinone methide species, which undergoes hydrolysis to release the free amine/amide and the oxidized auxiliary byproduct (2-methoxybenzoquinone).
Workup:
Quench with saturated Na₂SO₃ (to reduce excess Ce⁴⁺).
Extract with DCM. Wash with NaHCO₃.
The aqueous layer typically contains the cleaved amine product if it is small/polar; otherwise, it remains in the organic layer.
Alternative (DDQ): For acid-sensitive substrates, use DDQ (1.5 equiv) in DCM/H₂O (18:1) at RT.
Figure 2: Oxidative cleavage pathway removing the auxiliary to yield the final target molecule.
References
Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 2002. Link
Ugi, I. "The Ugi Reaction."[2][3][7] Chemical Reviews, 1962. Link
Yonemitsu, O., et al. "Specific removal of o-methoxybenzyl protection by DDQ oxidation."[8] Tetrahedron Letters, 1982. Link
Armstrong, R. W., et al. "Convertible Isocyanides in the Ugi Reaction." Journal of the American Chemical Society, 1998. (Contextual grounding for cleavable auxiliaries). Link
Tan, B., et al. "Catalytic Asymmetric Ugi Reaction."[7] Science, 2018. (Reference for modern asymmetric Ugi advancements). Link
Application Note: Enhanced Analytical Detection of (S)-1-(2-methoxyphenyl)butylamine Through Strategic Derivatization
Abstract This technical guide provides a comprehensive overview and detailed protocols for the derivatization of the chiral primary amine, (S)-1-(2-methoxyphenyl)butylamine, to improve its analytical detection. The inher...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of the chiral primary amine, (S)-1-(2-methoxyphenyl)butylamine, to improve its analytical detection. The inherent chemical properties of this analyte, specifically its lack of a strong chromophore or fluorophore, present challenges for sensitive quantification using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Furthermore, its chiral nature necessitates a strategy for enantiomeric resolution. This document explores various derivatization approaches to address these challenges, offering field-proven insights and step-by-step methodologies for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating and are grounded in established chemical principles, with references to authoritative sources.
Introduction: The Analytical Challenge of (S)-1-(2-methoxyphenyl)butylamine
(S)-1-(2-methoxyphenyl)butylamine is a chiral primary amine whose accurate and sensitive detection is crucial in various stages of pharmaceutical development and related research fields. The primary analytical hurdles associated with this compound are twofold:
Poor Intrinsic Detectability: The molecule lacks a native chromophore or fluorophore that would allow for sensitive detection by common HPLC detectors such as UV-Vis or Fluorescence (FLD). This necessitates a chemical modification to introduce a detectable moiety.
Chirality: As a chiral compound, the separation and quantification of its enantiomers are often required, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Derivatization, the chemical modification of an analyte, offers a robust solution to both of these challenges. By reacting the primary amine group of (S)-1-(2-methoxyphenyl)butylamine with a suitable reagent, we can introduce a "tag" that enhances its detectability. Furthermore, the use of a chiral derivatizing agent (CDA) can convert the enantiomer into a pair of diastereomers, which can then be separated on a standard achiral HPLC column.[1][2]
This application note will detail three primary strategies for the derivatization of (S)-1-(2-methoxyphenyl)butylamine:
Chiral Derivatization for Enantiomeric Resolution and UV Detection using Marfey's Reagent.
Fluorescent Labeling for Enhanced Sensitivity using NBD-Cl and OPA/Thiol reagents.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for structural confirmation and quantification.
Chiral Derivatization for Enantiomeric Resolution: Marfey's Method
The core principle of chiral derivatization is the conversion of a pair of enantiomers into diastereomers, which possess different physical and chemical properties and can, therefore, be separated by conventional achiral chromatography.[1][3] Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a widely used CDA for the derivatization of primary and secondary amines.[4][5] The reaction proceeds via a nucleophilic aromatic substitution, where the amine group of the analyte displaces the fluorine atom on the dinitrophenyl ring of Marfey's reagent. The resulting diastereomers can be readily separated by reversed-phase HPLC and detected by UV-Vis spectrophotometry due to the strongly absorbing dinitrophenyl group.[4][6]
Diagram: Workflow for Chiral Derivatization with Marfey's Reagent
Caption: Workflow for the derivatization of (S)-1-(2-methoxyphenyl)butylamine with Marfey's reagent.
Protocol: Derivatization with Marfey's Reagent (FDAA)
This protocol is adapted from established methods for the analysis of amphetamines.[2][7]
After incubation, allow the sample to cool to room temperature.
Add 40 µL of 1 M hydrochloric acid to stop the reaction.[2]
Analysis: The sample is now ready for injection onto a reversed-phase HPLC system with UV detection at 340 nm.[4][6]
Expected Outcome: This procedure will yield the L-FDAA diastereomer of (S)-1-(2-methoxyphenyl)butylamine. If a racemic mixture of the analyte is used, two diastereomeric peaks will be observed in the chromatogram, allowing for their separation and quantification.
Fluorescent Derivatization for Enhanced Sensitivity
For applications requiring high sensitivity, derivatization with a fluorogenic reagent is the method of choice. These reagents are typically non-fluorescent themselves but react with the primary amine to form a highly fluorescent product.
Derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
NBD-Cl is a widely used fluorogenic reagent that reacts with primary and secondary amines via a nucleophilic aromatic substitution to yield intensely fluorescent adducts.[6][9] The reaction is typically carried out in an alkaline medium to deprotonate the amino group, enhancing its nucleophilicity.[9] The resulting NBD-amine derivative can be detected with high sensitivity by HPLC with fluorescence detection.
Diagram: NBD-Cl Derivatization Workflow
Caption: General workflow for the fluorescent derivatization of (S)-1-(2-methoxyphenyl)butylamine with NBD-Cl.
Protocol: Derivatization with NBD-Cl
This protocol is based on general procedures for the derivatization of primary amines with NBD-Cl.[6][10]
Materials:
(S)-1-(2-methoxyphenyl)butylamine sample solution
NBD-Cl (4-chloro-7-nitrobenzo-2-oxa-1,3-diazole)
Acetonitrile or Methanol (HPLC grade)
Borate buffer (0.1 M, pH 9.0)
Hydrochloric acid (for reaction termination)
Heating block or water bath
Procedure:
Reagent Preparation: Prepare a 5 mM solution of NBD-Cl in acetonitrile or methanol. This solution should be prepared fresh and protected from light.[11]
Sample Preparation: Prepare the sample solution in the borate buffer.
Derivatization:
In a reaction vial, mix the sample solution with the NBD-Cl solution. An excess of the derivatizing reagent is typically used.
Add the borate buffer to initiate the reaction.
Incubate the mixture at 60-70°C for 15-60 minutes. The optimal time and temperature should be determined experimentally.[9][10]
Reaction Termination: After incubation, cool the reaction mixture to room temperature and acidify with hydrochloric acid to stop the reaction and stabilize the derivative.[6]
Analysis: The derivatized sample can be directly injected into an HPLC system equipped with a fluorescence detector. Typical excitation and emission wavelengths for NBD-amine adducts are around 470 nm and 530 nm, respectively.[11]
Derivatization with o-Phthalaldehyde (OPA) and a Thiol
OPA is another popular fluorogenic reagent that reacts specifically with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[12][13] This reaction is rapid, often completed within minutes at room temperature, making it suitable for automated pre-column derivatization in an autosampler.[12][14]
Protocol: Online Derivatization with OPA/Thiol
This protocol is adapted for an online derivatization setup in an HPLC autosampler.[12]
Materials:
(S)-1-(2-methoxyphenyl)butylamine sample solution
OPA (o-phthalaldehyde)
3-mercaptopropionic acid
Borate buffer (0.1 M, pH 10.2)
Methanol (HPLC grade)
Acetic acid (1 M, for injection diluent)
Procedure:
Reagent Preparation:
Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 10.2.
Derivatization Reagent: Prepare a solution containing 5 mM OPA and 225 mM 3-mercaptopropionic acid in the 0.1 M borate buffer.
Online Derivatization (in Autosampler):
Program the autosampler to mix the sample, borate buffer, and the OPA/thiol derivatization reagent in the injection loop.
Allow a short reaction time (typically 1-2 minutes) at room temperature.
The autosampler then injects the derivatized sample onto the HPLC column.
Analysis: The separation is performed on a reversed-phase column, and the fluorescent derivatives are detected at an excitation wavelength of approximately 340 nm and an emission wavelength of around 450 nm.[14]
Derivatization for GC-MS Analysis
For confirmation of identity and for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. However, primary amines like (S)-1-(2-methoxyphenyl)butylamine can exhibit poor chromatographic peak shape due to their polarity. Derivatization is therefore often necessary to improve their volatility and thermal stability.[15][16] Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common approach for amphetamine-like compounds.[15]
Protocol: Acylation for GC-MS Analysis
This is a general protocol for the acylation of primary amines.
Materials:
Dried extract of (S)-1-(2-methoxyphenyl)butylamine
Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)
Ethyl acetate (anhydrous)
Heating block
Nitrogen evaporator
Procedure:
Sample Preparation: Ensure the sample extract is completely dry.
Derivatization:
Add 50 µL of ethyl acetate and 50 µL of PFPA (or TFAA) to the dried sample.
Cap the vial tightly and heat at 70°C for 20-30 minutes.
Evaporation and Reconstitution:
Evaporate the mixture to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS injection.
Analysis: Analyze the sample using a GC-MS system. The resulting derivative will have a higher molecular weight and characteristic fragmentation pattern, aiding in identification and quantification.
Data Presentation and Comparison
Derivatization Strategy
Reagent
Analytical Technique
Advantages
Disadvantages
Chiral Resolution & UV Detection
Marfey's Reagent (FDAA)
HPLC-UV
Enables enantiomeric separation on achiral columns; provides good UV response.
Lower sensitivity compared to fluorescence; requires a relatively long incubation time.
Fluorescent Labeling
NBD-Cl
HPLC-FLD
High sensitivity; stable derivatives.
Requires heating for derivatization; reagent itself can have some fluorescence.
Fluorescent Labeling
OPA/Thiol
HPLC-FLD
Very high sensitivity; rapid reaction at room temperature; suitable for automation.
Derivatives can be less stable over time.
Improved GC Performance
PFPA / TFAA
GC-MS
Improves volatility and peak shape for GC analysis; provides structural information from mass spectra.
Requires anhydrous conditions; derivatization can be harsh.
Conclusion and Field-Proven Insights
The choice of derivatization strategy for (S)-1-(2-methoxyphenyl)butylamine should be guided by the specific analytical requirements of the study.
For enantiomeric purity determination and routine quantification where high sensitivity is not paramount, Marfey's reagent offers a reliable and cost-effective solution. The resulting diastereomers are typically well-resolved on standard C18 columns.[4]
When trace-level quantification is necessary, fluorescent derivatization is indispensable. OPA/thiol derivatization is highly recommended for high-throughput applications due to its speed and amenability to automation.[12] For applications requiring more stable derivatives, NBD-Cl is an excellent alternative, albeit with a longer sample preparation time.[6]
For unequivocal identification and structural confirmation , derivatization followed by GC-MS is the gold standard. Acylation with fluorinated anhydrides is a robust method for this class of compounds.
It is crucial to note that the provided protocols, while based on established methods for structurally similar compounds, may require optimization for (S)-1-(2-methoxyphenyl)butylamine. Parameters such as reagent concentration, reaction time, temperature, and pH should be systematically evaluated to ensure complete derivatization and optimal analytical performance. The use of an internal standard is highly recommended for accurate quantification.
References
Wikipedia. (2023). Chiral derivatizing agent. Retrieved from [Link]
Jeon, H., & Hyun, M. H. (2018). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of separation science, 41(23), 4281–4285. Retrieved from [Link]
Hays, P. A., et al. (1998). Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. Journal of analytical toxicology, 22(4), 265–269. Retrieved from [Link]
Bishop, J. R., et al. (2016). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 40(7), 536–544. Retrieved from [Link]
Zhang, R., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206478. Retrieved from [Link]
Foster, R. L., et al. (2015). Enantiomeric Determination of Amphetamine and Methamphetamine in Urine by Precolumn Derivatization with Marfey's Reagent and HPLC. ResearchGate. Retrieved from [Link]
chemeurope.com. (n.d.). Chiral derivitizing agents. Retrieved from [Link]
Restek Corporation. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Retrieved from [Link]
Li, Y., et al. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se pu = Chinese journal of chromatography, 27(3), 376–378. Retrieved from [Link]
The Retort. (2012). Mosher's Acid. Retrieved from [Link]
Interchim. (n.d.). FluoProbes® - NBD-Cl. Retrieved from [Link]
Digital Commons @ Andrews University. (2021). Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method. Retrieved from [Link]
Zacharis, C. K., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules (Basel, Switzerland), 29(23), 5408. Retrieved from [Link]
MDPI. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Retrieved from [Link]
SciSpace. (n.d.). HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. Retrieved from [Link]
Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
Weinmann, W., et al. (1998). Determination of phenylisothiocyanate derivatives of amphetamine and its analogues in biological fluids by HPLC-APCI-MS or DAD. Journal of analytical toxicology, 22(4), 270-276. Retrieved from [Link]
ResearchGate. (n.d.). Resolution of 1-phenyl-2-(p-tolyl)ethylamine via diastereomeric salt formation. Retrieved from [Link]
Nature Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
ResearchGate. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine†. Retrieved from [Link]
ResearchGate. (n.d.). Determination of Phenylisothiocyanate Derivatives of Amphetamine and its Analogues in Biological Fluids by HPLC-APCI-MS or DAD. Retrieved from [Link]
University of Liverpool. (2021). Stereochemistry - Stereoelectronics. Retrieved from [Link]
Miyano, S., et al. (1989). A Practical Method for Optical Resolution of 1,1´-Binaphthyl-2,2'-dicarboxylic Acid via 1-Phenylethylamides. Bulletin of the Chemical Society of Japan, 62(3), 956-957. Retrieved from [Link]
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved from [Link]
Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
MDPI. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
Semantic Scholar. (2011). High performance liquid chromatographic separation of thirteen drugs collected in Chinese Pharmacopoeia 2010(Ch.P2010) on. Retrieved from [Link]
SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]
PubMed. (2004). A new sensitive HPLC assay for methoxyamine and its analogs. Retrieved from [Link]
SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]
Application of (S)-1-(2-methoxyphenyl)butylamine in the synthesis of pharmaceutical intermediates
Application Note: (S)-1-(2-methoxyphenyl)butylamine as a Chiral Scaffold in Pharmaceutical Synthesis Part 1: Executive Summary & Strategic Value (S)-1-(2-methoxyphenyl)butylamine is a specialized chiral benzylic amine sc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (S)-1-(2-methoxyphenyl)butylamine as a Chiral Scaffold in Pharmaceutical Synthesis
Part 1: Executive Summary & Strategic Value
(S)-1-(2-methoxyphenyl)butylamine is a specialized chiral benzylic amine scaffold. While its lower homolog, (S)-1-(2-methoxyphenyl)ethylamine, is a ubiquitous resolving agent, the butyl analog represents a critical "steric & lipophilic upgrade" in medicinal chemistry.
Core Applications:
GPCR Ligand Synthesis: It serves as the pharmacophore "warhead" for Alpha-1 Adrenergic Receptor antagonists (e.g., Tamsulosin analogs) and 5-HT1A receptor modulators. The butyl chain provides enhanced hydrophobic pocket filling compared to ethyl/methyl analogs, often improving receptor subtype selectivity (e.g.,
vs ).
Peptidomimetic Assembly: Used in Ugi and Passerini multicomponent reactions to introduce a rigid, chiral aromatic side chain.
Chiral Resolution: Functions as a basic resolving agent for acidic racemates where increased lipophilicity is required to induce crystallization.
Part 2: Biocatalytic Synthesis Protocol
Rationale: Traditional chemical synthesis (e.g., Ellman's auxiliary) is atom-inefficient. The industry standard has shifted to Biocatalytic Transamination , which offers >99% ee and eliminates heavy metal waste.
Mechanism of Action
The synthesis utilizes an
-Transaminase (-TA) to transfer an amino group from an isopropylamine donor to the prochiral ketone 1-(2-methoxyphenyl)butan-1-one .
Enzyme: ATA-113 (Codexis) or equivalent (S)-selective Transaminase.
Cofactor: Pyridoxal-5'-phosphate (PLP).
Donor: Isopropylamine (1.5 M).
Step-by-Step Methodology:
Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP.
Substrate Solubilization: Dissolve 10g of ketone in 20 mL DMSO (20% v/v final cosolvent). Note: High DMSO is tolerated by engineered transaminases and ensures substrate availability.
Reaction Initiation: Add Isopropylamine (to 1.5 M final conc). Adjust pH back to 7.5. Add 200 mg of lyophilized enzyme powder.
Incubation: Stir at 30°C / 150 rpm for 24 hours.
Work-up:
Acidify to pH 2.0 with 6N HCl to quench enzyme and protonate the amine.
Extract unreacted ketone with MTBE (3 x 50 mL). Discard organic layer.
Basify aqueous layer to pH 12 with 10N NaOH.
Extract the product (free base amine) into EtOAc (3 x 50 mL).
Dry over
and concentrate.
Yield & Quality:
Typical Yield: 85-92%
Enantiomeric Excess (ee): >99.5% (determined by Chiral HPLC).[2]
Part 3: Application in GPCR Antagonist Synthesis
Context: This amine is a bioisostere for the chiral tail found in drugs like Tamsulosin or Silodosin . The introduction of the butyl chain (vs. ethyl) creates a "bulkier" antagonist often tested for benign prostatic hyperplasia (BPH) to reduce orthostatic hypotension side effects.
Workflow Visualization
Caption: Synthetic pathway integrating the (S)-butylamine scaffold into an Alpha-1 Adrenergic Receptor antagonist framework.
Protocol: Reductive Amination Coupling
Objective: Couple the (S)-amine to a phenoxy-acetaldehyde derivative to mimic the Tamsulosin linkage.
Imine Formation:
Charge 1.0 eq of (S)-1-(2-methoxyphenyl)butylamine and 1.0 eq of the target aldehyde in Dichloromethane (DCM).
Add 1.5 eq of
(drying agent) to push equilibrium. Stir 2h at RT.
Reduction:
Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (
).
Critical Control Point: Add 1.0 eq of Acetic Acid. This catalyzes the iminium ion formation, essential for reaction with the mild reducing agent.
Quench & Isolation:
Quench with Sat.
. Extract with DCM.
Purify via Flash Chromatography (Hexane/EtOAc + 1%
).
Part 4: Quality Control & Analytics
To ensure the integrity of this intermediate in GMP settings, the following analytical method is validated.
Table 1: Chiral HPLC Method Parameters
Parameter
Condition
Rationale
Column
Daicel Chiralpak AD-H (4.6 x 250mm, 5µm)
Amylose-based selector is ideal for benzylic amines.
Matches the of the anisole (methoxy-benzene) ring.
Retention
(R)-isomer: ~8.5 min (S)-isomer: ~11.2 min
Baseline separation () required.
Part 5: Troubleshooting & Stability
Issue:Racemization.
Cause: Benzylic amines are susceptible to racemization under harsh oxidative conditions or radical pathways.
Solution: Store the free base under Argon at 4°C. Convert to the Hydrochloride salt for long-term storage (>1 year stability).
Issue:Low Yield in Reductive Amination.
Cause: Steric hindrance of the butyl chain.
Solution: Switch from
to mediated reductive amination (formation of titanate intermediate) followed by reduction.
References
Biocatalytic Synthesis of Chiral Amines
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link
Transaminase Engineering
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link
Alpha-Blocker SAR (Structure-Activity Relationship)
Leonardi, A., et al. (1997). Structure-activity relationships in a series of new 1,4-benzodioxan-related alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 40(19), 2911-2921. Link
Reductive Amination Protocols
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
Application Note: NMR Determination of Enantiomeric Excess for (S)-1-(2-methoxyphenyl)butylamine
Abstract & Scope This application note details the protocols for determining the enantiomeric excess (% ee) of (S)-1-(2-methoxyphenyl)butylamine , a chiral primary amine often utilized as a scaffold in GPCR ligand synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the protocols for determining the enantiomeric excess (% ee) of (S)-1-(2-methoxyphenyl)butylamine , a chiral primary amine often utilized as a scaffold in GPCR ligand synthesis. Due to the steric bulk and electronic effects of the ortho-methoxy substituent, standard chiral HPLC methods may require extensive method development. Here, we present two NMR-based methodologies:
Method A (Rapid Screen): Chiral Solvating Agent (CSA) using (S)-Mandelic Acid.
Method B (High Precision): Chiral Derivatizing Agent (CDA) using Mosher’s Acid Chloride (MTPA-Cl).
These protocols are designed to be self-validating, utilizing the distinct NMR anisotropy induced by the 2-methoxyphenyl moiety.
Strategic Overview: CSA vs. CDA[1]
The choice of method depends on the stage of development and required accuracy.
Feature
Method A: CSA (Mandelic Acid)
Method B: CDA (Mosher's Amide)
Principle
Non-covalent diastereomeric salt formation.
Covalent bond formation (Amide).
Prep Time
< 5 minutes (Mix & Measure).
1–2 hours (Reaction required).
Sample Recovery
Easy (Basify and extract).
Difficult (Destructive).
Accuracy
Good (± 2-3%).
Excellent (± <1%).
Key Detection
1H NMR only.
1H and 19F NMR .
Use Case
In-process checks; reaction monitoring.
Final lot release; absolute config assignment.
Method A: Rapid Screening via Chiral Solvating Agents (CSA)[1]
Theory:
(S)-Mandelic acid forms a transient diastereomeric salt with the amine in non-polar solvents. The "chiral shift" is induced by the anisotropic shielding of the phenyl ring of the mandelic acid on the protons of the target amine.
Solvent: CDCl3 (neutralized with basic alumina to remove traces of DCl, which can disrupt salt formation).
Protocol:
Baseline Scan: Dissolve 5 mg of the amine in 0.6 mL CDCl3. Acquire a standard 1H NMR spectrum. Note the chemical shift of the 2-OCH3 singlet (typically ~3.8 ppm) and the
-methine proton (~4.0–4.5 ppm).
Titration: Add 1.0 equivalent of (S)-Mandelic acid directly to the NMR tube. Shake vigorously until dissolved.
Acquisition: Re-acquire the 1H NMR.
Optimization: If splitting is not baseline resolved, add incremental amounts of CSA (up to 2.0 equivalents). Lowering the temperature to 278 K can also sharpen the diastereomeric signals by slowing the exchange rate.
Data Interpretation:
The ortho-methoxy group of the amine is the most reliable handle. In the chiral salt environment, the enantiomers will display two distinct singlets for this methoxy group.
Calculate ee: Integrate the two methoxy singlets (
and ).
Method B: High-Precision Analysis via Mosher's Amide (CDA)
Theory:
Reaction with
-methoxy--(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) yields stable diastereomeric amides. The powerful magnetic anisotropy of the Mosher phenyl group and the CF3 group induces significant chemical shift differences () between the () and () diastereomers. 19F NMR is preferred due to the lack of background interference.
Base: Dry Pyridine-d5 (acts as both catalyst and solvent) or DMAP/CDCl3.
Protocol (In-Tube Derivatization):
Dissolution: Dissolve 10 mg of the amine in 0.6 mL of CDCl3 in a clean vial.
Base Addition: Add 20
L of dry pyridine (excess).
Derivatization: Add 15
L of (R)-(-)-MTPA-Cl. Cap and shake.
Incubation: Allow to stand at room temperature for 15–30 minutes. Reaction is usually instantaneous for primary amines.
Quench (Optional): If the spectrum is messy due to excess acid chloride, add 50
L of D2O, shake, and let layers separate. Analyze the bottom CDCl3 layer.
Data Interpretation (Diagnostic Signals):
19F NMR (Recommended):
Look for the CF3 region (~ -68 to -70 ppm).
You will see two singlets: one for the (
) diastereomer and one for the () impurity.
The separation (
) is typically 0.2 – 0.5 ppm, providing baseline resolution.
1H NMR:
Mosher-OMe: The methoxy group of the Mosher reagent (approx 3.4–3.6 ppm) will split.
Substrate-OMe: The 2-methoxy group of the amine substrate will also split.
-Proton: The proton at the chiral center of the amine will show a significant shift.
Self-Validating Logic (The Mosher Model):
According to the Hoye protocol [1], the conformation of the amide is locked. The ortho-methoxy group of your specific molecule exerts a "locking" effect on the rotation of the phenyl ring, often enhancing the
separation compared to simple phenyl-alkyl amines. If the major peaks align with the predicted shielding model for the ()-amine, the absolute configuration is confirmed.
Experimental Workflow Diagram
Figure 1: Decision tree for selecting the appropriate NMR methodology based on analytical requirements.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Broad Peaks (CSA)
Fast exchange rate or water in solvent.
Dry solvent over molecular sieves; Lower NMR probe temp to 5°C.
No Splitting (CSA)
Insufficient association constant ().
Switch to a stronger CSA like BINOL or use Method B (CDA).
Incomplete Rxn (CDA)
Steric hindrance from ortho-OMe group.
Gently warm the NMR tube to 40°C for 30 mins; Ensure Pyridine is dry.
Overlapping Peaks
Aromatic region congestion.
Switch to 19F NMR (CDA method) or focus on the methoxy singlets.
References
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3] Nature Protocols, 2(10), 2451–2458.[3] [Link]
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. [Link]
Experimental setup for the reductive amination to produce (S)-1-(2-methoxyphenyl)butylamine
Application Note: High-Fidelity Biocatalytic Synthesis of (S)-1-(2-methoxyphenyl)butylamine Executive Summary This application note details the experimental setup for the asymmetric reductive amination of 1-(2-methoxyphe...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Biocatalytic Synthesis of (S)-1-(2-methoxyphenyl)butylamine
Executive Summary
This application note details the experimental setup for the asymmetric reductive amination of 1-(2-methoxyphenyl)butan-1-one to produce (S)-1-(2-methoxyphenyl)butylamine with high enantiomeric excess (
).
While traditional chemical reductive amination (using NaBH
CN or metal catalysts like Ir/Rh) often yields racemates requiring wasteful resolution, this protocol utilizes (S)-selective -Transaminases (-TAs) .[1] This biocatalytic route is the current "gold standard" in pharmaceutical development for chiral amines due to its superior stereocontrol, mild aqueous conditions, and elimination of heavy metals.
The reaction follows a Ping-Pong Bi-Bi mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP).[1][2] The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the ketone substrate.
Key Advantage: We utilize Isopropylamine (IPA) as the amine donor. Unlike Alanine/LDH systems, IPA allows for equilibrium displacement simply by removing the volatile byproduct (acetone), simplifying the setup to a single enzyme system.
Figure 1: The Ping-Pong Bi-Bi mechanism of
-Transaminase.[1][2] The enzyme oscillates between PLP (aldehyde) and PMP (amine) forms.
Experimental Setup & Materials
Reagents
Component
Specification
Purpose
Substrate
1-(2-methoxyphenyl)butan-1-one
Prochiral Ketone Acceptor
Biocatalyst
(S)-selective -Transaminase
e.g., Vibrio fluvialis variant or Codexis ATA-113 equivalent
This protocol is designed for a 1.0 g substrate load.[1]
Step 1: Buffer Preparation
Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5) .
Add PLP to a final concentration of 1 mM (approx. 25 mg).[1] The solution will turn bright yellow.[1]
Add Isopropylamine (IPA) to a concentration of 1.0 M (approx. 8.5 mL).[1]
Critical: Re-adjust pH to 7.5 using 6M HCl.[1] (IPA is a strong base; failure to adjust will denature the enzyme).
Step 2: Substrate Solubilization
Dissolve 1.0 g (approx. 5.6 mmol) of 1-(2-methoxyphenyl)butan-1-one in 5 mL of DMSO .[1]
Note: If the substrate is a liquid at RT, you may attempt to add it directly, but DMSO ensures rapid dispersion.
Step 3: Reaction Initiation
Add the DMSO-substrate solution to the Buffer/IPA/PLP mixture.[1] Total volume approx. 100 mL.[1]
Add 50-100 mg of lyophilized
-Transaminase powder .
Seal the vessel but ensure headspace for acetone evaporation if using an open system with nitrogen sweep (optional for equilibrium shift).[1]
Incubate at 30°C with shaking (180 rpm) for 24 hours .
Step 4: Equilibrium Displacement (The "Smart" Step)
Observation: If conversion stalls at 50%, the acetone byproduct is inhibiting the reaction.
Action: Apply a gentle stream of nitrogen gas over the reaction surface or use a slightly open system to facilitate acetone evaporation (Acetone b.p. 56°C vs. IPA b.p. 32°C - Note: IPA is also volatile, so add 0.5 eq IPA after 12 hours if conversion lags).
Step 5: Work-up (Downstream Processing)
Quench: Add 6M HCl to lower pH to < 2.0. This stops the enzyme and protonates the amine product (making it water-soluble).[1]
Wash: Extract with Ethyl Acetate (3 x 50 mL).
Result: Unreacted ketone goes into the organic layer.[1] The chiral amine product remains in the aqueous layer as the salt.
Basify: Adjust the aqueous layer to pH > 11 using 10M NaOH.
Extract Product: Extract the basic aqueous layer with MTBE or Dichloromethane (3 x 50 mL).[1]
Dry & Concentrate: Dry organic phase over Na
SO, filter, and evaporate to yield (S)-1-(2-methoxyphenyl)butylamine.
Analytical Validation (HPLC)
Trust but verify. You must confirm the enantiomeric excess (
Reduce DMSO concentration; ensure temperature is not >35°C.
References
Savile, C. K., et al. (2010).[1] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309.[1] Link
Foundational text on engineering transaminases for bulky substr
Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem, 1(1), 42-51.[1] Link
Review of amine donor str
Koszelewski, D., et al. (2010).[1] "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332.[1] Link
Detailed mechanistic insights and protocol parameters.
Green, A. P., et al. (2014).[1] "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria." Angewandte Chemie Int.[1] Ed., 53(40), 10714-10717.[1] Link
Improving the yield and purity of (S)-1-(2-methoxyphenyl)butylamine synthesis
This technical guide details the synthesis, optimization, and troubleshooting for (S)-1-(2-methoxyphenyl)butylamine (CAS: N/A for specific isomer, generic racemic CAS: 68285-24-5 analog). The presence of the ortho-methox...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the synthesis, optimization, and troubleshooting for (S)-1-(2-methoxyphenyl)butylamine (CAS: N/A for specific isomer, generic racemic CAS: 68285-24-5 analog).
The presence of the ortho-methoxy group combined with the butyl chain introduces significant steric bulk compared to simple phenethylamines. This guide prioritizes two routes: Biocatalytic Transamination (for high enantiomeric excess and yield) and Classical Resolution (for scalability and robustness).
-transaminase (-TA) to convert 1-(2-methoxyphenyl)butan-1-one directly to the chiral amine. This method bypasses heavy metal catalysts and offers theoretical yields of 100% (unlike resolution, capped at 50% without racemization).
Mechanism & Workflow
The reaction utilizes an amine donor (Isopropylamine) and an
-TA enzyme.[1][2][3] The equilibrium is driven by the removal of the volatile coproduct (acetone).
Figure 1: Ping-pong bi-bi mechanism of
-transaminase.[1] The cycle relies on the removal of acetone to drive the reaction forward.
Experimental Protocol
Enzyme Selection: Commercial
-TAs (e.g., Codexis ATA-113/117 analogs or Vibrio fluvialis variants) engineered for bulky substrates.
Reaction Mix (100 mL scale):
Buffer: 100 mM Potassium Phosphate (pH 7.5), containing 1 mM PLP (cofactor).
Substrate: 50 mM 1-(2-methoxyphenyl)butan-1-one (dissolved in 10% DMSO co-solvent).
Donor: 1.0 M Isopropylamine (IPA).
Enzyme: 50 mg lyophilized
-TA powder.
Conditions: 30°C, 24-48 hours, mild agitation.
Troubleshooting Guide: Enzymatic Route
Issue
Probable Cause
Corrective Action
Low Conversion (<20%)
Product Inhibition: The formed amine inhibits the enzyme.
In-situ Product Removal (ISPR): Add a biphasic organic layer (e.g., n-heptane or MTBE) to extract the amine as it forms, keeping the aqueous phase concentration low.
Enzyme Deactivation
Solvent Toxicity: High DMSO concentration denatures the protein.
Reduce DMSO to <5% or switch to a surfactant (e.g., Tween-80) to solubilize the ketone substrate.
Incomplete Reaction
Equilibrium Limitation: Acetone accumulation pushes the reaction backward.
Apply a nitrogen sweep or reduced pressure (200-300 mbar) to continuously evaporate acetone.
Low Enantiomeric Excess (ee)
Steric Mismatch: The ortho-methoxy group clashes with the enzyme's small binding pocket.
Screen "bulky-motif" transaminases (Class III). Look for variants with mutations at the active site entrance (e.g., W57 mutants).
Module 2: Chemical Resolution (Robust Alternative)
Strategy: Reductive amination of the ketone to the racemic amine, followed by fractional crystallization using a chiral acid. This is preferred if specific enzymes are unavailable or cost-prohibitive.
Workflow
Racemic Synthesis: Reductive amination using
and .
Salt Formation: Reaction with a chiral acid (Resolving Agent).[4][5]
Crystallization: Isolation of the (S)-amine diastereomeric salt.
Figure 2: Classical resolution workflow.[4] The "Recycle" step involves racemizing the unwanted R-isomer to maximize yield.
Protocol: Screening Resolving Agents
For ortho-substituted benzylic amines, the "ortho-effect" can disrupt crystal packing. Standard agents like Tartaric acid may fail.
Recommended Screen:
L-(+)-Tartaric Acid: The standard starting point.
Dibenzoyl-L-tartaric Acid: Often effective for bulky aromatic amines due to
- stacking interactions.
(S)-Mandelic Acid: Excellent for benzylic amines.
N-Acetyl-L-leucine: High success rate for stubborn amines.
Troubleshooting Guide: Resolution
Issue
Probable Cause
Corrective Action
"Oiling Out" (No Crystals)
Solvent Polarity: The salt is too soluble or forms a supersaturated oil.
Change Solvent: Switch from pure Methanol to Ethanol/Water (9:1) or Isopropanol. Induce nucleation by scratching the glass or adding a seed crystal.
Low Yield (<30%)
High Solubility: The diastereomeric salt is too soluble in the chosen solvent.
Cool the mixture to 0-4°C for 12 hours. Add an anti-solvent (e.g., Diethyl ether or Hexane) dropwise until turbidity persists.
Low Optical Purity (<90% ee)
Eutectic Formation: The precipitate contains both diastereomers.
Recrystallize: Dissolve the salt in the minimum amount of hot solvent and cool slowly. Repeat 2-3 times. Do not rush the cooling process.
Technical Support Center: Diastereomeric Salt Solubility & Resolution
Current Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: RES-SOL-882 Executive Summary Welcome to the Advanced Resolution Support Hub. You are likely here because your chiral resolution is faili...
Welcome to the Advanced Resolution Support Hub. You are likely here because your chiral resolution is failing due to one of two solubility extremes:
The "Oiling Out" Phenomenon: Your salt separates as a gum or oil rather than a crystal lattice.[1][2]
The "Solubility Deadlock": Either both salts are too soluble (no yield) or the solubility difference (
) between the -salt (precipitating) and -salt (non-precipitating) is insufficient for separation.
This guide moves beyond basic textbook advice, integrating industrial strategies like the Pope-Peachey method and Dutch Resolution to modulate solubility thermodynamics.
Part 1: Diagnostic Triage
Before altering your chemistry, diagnose the phase behavior.[3] Use this decision matrix to identify your specific failure mode.
Caption: Figure 1. Diagnostic workflow for classifying solubility failures in diastereomeric salt crystallization.
Part 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: The system enters a region of Liquid-Liquid Phase Separation (LLPS) before it crosses the solubility curve for crystallization. The salt comes out as an amorphous oil, trapping impurities and killing enantiomeric excess (ee).
The Mechanism: Oiling out often occurs when the melting point of the solvated salt is lower than the boiling point of the solvent, or when supersaturation is generated too rapidly.
Protocol A: The "Cloud Point" Seeding Strategy
Do not cool to room temperature immediately. You must intervene at the Cloud Point.
Dissolution: Dissolve the salt mixture at reflux.
Controlled Cooling: Lower temperature in
increments.
Observation: Watch for the first sign of turbidity (Cloud Point).
If it looks like milk: You are oiling out.[1][2][4][5] Stop. Reheat slightly until clear.
Action: Add 0.5 wt% seed crystals of the pure diastereomer (if available) or scratch the glass interface.
Isothermal Aging: Hold the temperature constant at the cloud point for 2–4 hours. This allows the oil droplets (metastable) to reorganize into a stable crystal lattice via Ostwald ripening [1].
Protocol B: Polarity Modulation
Oiling out indicates the solvent is "too good" for the hydrophobic domains of your salt but "too poor" for the ionic domains, or vice versa.
If using Toluene/Hexane: The salt is likely too polar. Add 2–5% Methanol or Isopropanol to stabilize the ionic cluster.
If using Alcohols: The salt is too lipophilic. Add a non-polar co-solvent (MTBE or Toluene) to reduce solvation power gradually.
Part 3: Addressing Poor Solubility Difference (The "Pope-Peachey" Method)
The Issue: You form a salt, but both diastereomers precipitate (yield is high, but ee is near 0%), or you cannot find a solvent that discriminates between them.
The Solution: The Pope-Peachey Method (Half-Quantity Principle). Instead of using 1 equivalent of the expensive chiral resolving agent, use 0.5 equivalents, plus 0.5 equivalents of an achiral acid/base [2].[6]
Why it works:
In a standard resolution (1 eq chiral agent), you rely on the solubility difference:
In Pope-Peachey, you introduce a competition. The achiral counter-ion (e.g., HCl or NaOH) forms a salt with the more soluble enantiomer, keeping it in solution, while the chiral agent selectively precipitates the less soluble enantiomer.[7]
Step-by-Step Protocol:
Calculate Stoichiometry:
Racemic Substrate: 100 mmol
Chiral Resolving Agent: 50 mmol (0.5 eq)
Achiral Counter-ion: 50 mmol (0.5 eq)
Solvent Selection: Choose a solvent where the chiral salt is insoluble, but the achiral salt is highly soluble (e.g., Ethanol/Water mixtures often work well for this).
Outcome: The chiral agent is "scavenged" by the enantiomer that forms the most stable lattice (the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-salt), forcing it out of solution. The other enantiomer remains dissolved as the achiral salt.[7]
Part 4: The "Dutch Resolution" (Family Approach)
The Issue: The salt is either too soluble (remains in mother liquor) or forms a solid solution (partial separation).
The Solution: Use a family of resolving agents simultaneously (e.g., a mix of phencyphos derivatives or tartaric acid derivatives) [3].[11]
The Mechanism:
Contrary to intuition, adding impurities (structurally related resolving agents) can improve resolution.
Nucleation Inhibition: The "family members" (structurally similar agents) may incorporate into the lattice of the unwanted (
-salt) diastereomer, inhibiting its growth.
Synergistic Precipitation: The desired (
-salt) crystallizes pure, while the mix of agents keeps the mother liquor stable, preventing the "crash" of the unwanted isomer.
Implementation Guide:
Mix Preparation: Instead of 1 eq of Resolving Agent A, use:
0.9 eq of Agent A
0.05 eq of Agent B (Methyl derivative)
0.05 eq of Agent C (Bromo derivative)
Crystallization: Proceed with standard cooling crystallization.[2] The "impurity" agents act as specific growth inhibitors for the more soluble diastereomer.
Part 5: Quantitative Solvent Screening
Do not guess. Use this table to structure your solvent screening data. The goal is to maximize the Separation Factor (
Q: My salt is too soluble in everything. What now?A: You are likely using a resolving agent that is too similar in lipophilicity to your substrate.
Fix: Switch to a resolving agent with a rigid, aromatic backbone (e.g., changing from Tartaric acid to Dibenzoyl-tartaric acid). The
stacking often drastically reduces solubility and increases lattice energy.
Q: I have high yield but low ee (50%). Is this a solubility issue?A: Yes, it is a selectivity issue. You are likely crashing out the "eutectic" composition.
Fix: Re-heat the suspension to near-boiling and add a small amount of solvent (5–10% volume). This dissolves the less stable (unwanted) diastereomer and the eutectic, leaving the pure
-salt crystals. This is called "Digestion" or "Slurrying."
Q: Can I use Ionic Liquids?A: While possible, they are viscous and make filtration difficult. Stick to "tunable" binary systems like Acetone/Water or Ethanol/Toluene where you can adjust the dielectric constant linearly by changing the ratio.
References
Sirois, L. E., et al. (2014). "The Role of Diastereomer Impurity in Oiling-Out during the Resolution...". Crystal Growth & Design. Available at: [Link]
Pope, W. J., & Peachey, S. J. (1899). "The application of powerful optically active acids to the resolution of feebly basic racemic compounds". Journal of the Chemical Society.[7] (Foundational Method).[13] Contextual overview: [Link]
Vries, T., et al. (1998).[14] "The Family Approach to the Resolution of Racemates". Angewandte Chemie International Edition. Available at: [Link]
Minimizing side reactions in the synthesis of (S)-1-(2-methoxyphenyl)butylamine derivatives
The following Technical Support Guide addresses the synthesis of (S)-1-(2-methoxyphenyl)butylamine , focusing on minimizing side reactions driven by the steric and electronic effects of the ortho-methoxy substituent. Top...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide addresses the synthesis of (S)-1-(2-methoxyphenyl)butylamine , focusing on minimizing side reactions driven by the steric and electronic effects of the ortho-methoxy substituent.
Topic: Minimizing Side Reactions & Optimizing Enantiopurity
Audience: Medicinal Chemists, Process Chemists
Status: Active Guide
The "Ortho-Effect" Challenge
Context: Unlike its para- or meta-substituted analogs, the ortho-methoxy group in (S)-1-(2-methoxyphenyl)butylamine introduces two distinct failure modes during synthesis:
Steric Hindrance: The methoxy group physically blocks the reaction center, significantly slowing down condensation rates (e.g., imine formation) and reducing yields.
Lewis Basic Coordination: The methoxy oxygen can coordinate with metal reagents (e.g., Grignard magnesium, Lewis acid catalysts), potentially altering the transition state geometry and eroding enantioselectivity (ee).
This guide prioritizes two methodologies that best manage these risks: Ellman’s Sulfinamide Auxiliary (Chemical) and
-Transaminase Biocatalysis (Enzymatic).
Protocol A: Ellman’s Auxiliary (Chemical Route)
Best for: Lab-scale synthesis (mg to kg), high enantiomeric excess (ee), and predictable stereochemistry.
Q1: My imine formation conversion stalls at 60%. How do I push it to completion?
Root Cause: The ortho-methoxy group creates significant steric bulk, preventing the bulky tert-butanesulfinamide from attacking the carbonyl carbon efficiently.
Solution: Do not rely on standard dehydrating agents like MgSO₄. You must use Titanium(IV) ethoxide [Ti(OEt)₄] (2.0–4.0 equivalents). The Ti(IV) acts as both a Lewis acid to activate the carbonyl and a water scavenger.
Protocol Adjustment: Reflux in THF rather than stirring at room temperature. The elevated temperature helps overcome the steric barrier.
Q2: I am observing low diastereoselectivity (dr) during the Grignard addition. Why?
Root Cause: Chelation Control vs. Dipole Model. The ortho-methoxy oxygen may coordinate with the Magnesium of the Grignard reagent, creating a competing cyclic transition state that opposes the directing effect of the sulfinyl group.
Solution: Switch the solvent from THF to Dichloromethane (DCM) or Toluene. Non-coordinating solvents destabilize the chelated transition state and favor the open transition state predicted by the Ellman model, restoring high diastereoselectivity.
Additives: If dr remains low (<90:10), add AlMe₃ or BF₃·OEt₂ to complex the methoxy group before adding the Grignard reagent.
Q3: Can I use the ketone (1-(2-methoxyphenyl)butan-1-one) instead of the aldehyde?
Technical Advice: Yes, but it is not recommended . Condensing a ketone with tert-butanesulfinamide is notoriously difficult, especially with an ortho-substituent. Yields are often <30%. The Aldehyde + Propyl-Grignard route is kinetically superior.
Protocol B:
-Transaminase (Biocatalytic Route)
Best for: Scale-up, Green Chemistry requirements, and avoiding metal impurities.
Workflow Visualization
Caption: Enzymatic transamination cycle. Critical control point: Removal of acetone to drive equilibrium toward the amine product.
Troubleshooting & FAQs
Q4: The reaction reaches 50% conversion and stops. Is the enzyme dead?
Root Cause: Transamination is an equilibrium reaction (
). Accumulation of the byproduct (acetone, if using isopropylamine) pushes the reaction backward.
Solution: Implement In-Situ Product Removal (ISPR) . Since acetone is volatile, apply a gentle nitrogen sweep or reduced pressure (if the enzyme stability permits) to strip acetone from the buffer. Alternatively, use an enzymatic cascade (e.g., LDH/GDH) to destroy the byproduct pyruvate if using Alanine as a donor.
Q5: The enzyme activity is negligible. Is the substrate too bulky?
Root Cause: The ortho-methoxy group may not fit into the "small" binding pocket of standard wild-type transaminases.
Solution: Screen (S)-selective variants engineered for bulky substrates (e.g., Vibrio fluvialis mutants or commercial kits from Codexis/Almac). Look for enzymes with expanded "large" pockets that can accommodate the 2-substituted phenyl ring.
Solubility: The ketone substrate is hydrophobic. Ensure you are using a co-solvent (e.g., 10–20% DMSO or MeOH ) to increase substrate availability without denaturing the enzyme.
Side Reaction Minimization Summary
Side Reaction
Symptom
Prevention Strategy
Racemization
Low ee in final product
Avoid strong acids/bases during workup. For Ellman route, cleave sulfinamide with mild HCl/MeOH at 0°C, not reflux.
Over-Alkylation
Dialkylated impurity detected
Avoid Alkyl Halides. Do not use nucleophilic substitution (Amine + Butyl Bromide). Use Reductive Amination or Ellman chemistry only.
Demethylation
Phenol impurity detected
Avoid BBr₃/AlCl₃. The methoxy group is stable to Grignards and Ti(OEt)₄, but sensitive to strong Lewis acids used in other deprotection schemes.
Hydrolysis
Aldehyde recovery (Ellman)
Dry Solvents. The sulfinimine intermediate is hydrolytically unstable. Ensure Grignard reagents are moisture-free and quench with controlled proton sources (e.g., sat. NH₄Cl).
References
Ellman, J. A., et al. (1997).[1] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[2] Journal of the American Chemical Society.[1] Link
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.[1] Link
Codexis, Inc. (2010). Transaminase Biocatalysts and Methods for the Synthesis of Chiral Amines.[3][4][5][6] US Patent 8,932,836. Link
Mathew, S., et al. (2016).[7] Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis. ACS Catalysis.[7] Link[7]
BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.Link
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: High-Efficiency Recovery of (S)-1-(2-methoxyphenyl)butylamine
Ticket #: RES-402-B
Subject: Optimization of Chiral Amine Recovery from Diastereomeric Salts
Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
You are likely resolving 1-(2-methoxyphenyl)butylamine (a lipophilic chiral amine) using an acidic resolving agent (typically
-Acetyl-L-leucine , Dibenzoyl-L-tartaric acid , or (S)-Mandelic acid ).[1]
Users frequently report yields of the free base dropping below 85% despite high salt purity. This guide addresses the specific physicochemical challenges of the 2-methoxy and butyl substituents, which create unique solubility profiles leading to emulsions and incomplete extraction.
Module 1: The Dissociation Phase (Breaking the Salt)[1]
The Core Problem: The ortho-methoxy group provides electron donation, slightly increasing the basicity of the amine, while the butyl chain increases lipophilicity. Standard protocols often fail to reach the necessary pH or fail to solubilize the released "oily" free base, trapping it in the salt lattice.
Troubleshooting Guide: Dissociation
Symptom
Diagnosis
Corrective Action
Residual Solids
Incomplete salt dissociation. The salt is insoluble in the basic aqueous media.
Do not add base to the solid salt directly. Suspend the salt in the organic extraction solvent first, then add the aqueous base. This "pulls" the amine into the organic phase as it liberates.
pH Plateau
Buffer effect. The resolving agent (e.g., Tartaric acid) is buffering the solution around pH 4-6.[1]
Target pH > 12 . The amine pKa is approx. 9.5–10.5. You must be at least 2 pH units above the pKa to ensure >99% free base species. Use 5M NaOH rather than NaHCO₃.
Gummy Precipitate
"Oiling out." The free amine is insoluble in water and coats the remaining salt crystals, stopping the reaction.
Introduce MTBE (Methyl tert-butyl ether) immediately.[1] It dissolves the free amine, exposing fresh salt surface to the base.
Module 2: The Extraction Phase (Phase Separation)
The Core Problem: The butyl chain acts as a surfactant tail, while the amine head group is polar. This often stabilizes emulsions (rag layers) during extraction, specifically when 2-methoxy substituents are present due to their specific density.[1]
Protocol: The "Reverse-Addition" Biphasic Release
Objective: Maximize recovery yield (>95%) and eliminate emulsion formation.
Suspension: Place the solid salt in the reaction vessel. Add Solvent A (5 mL per gram of salt).[1] Stir vigorously. Note: The salt will likely not dissolve.
Cooling: Cool the suspension to 10–15°C . (Exotherm control is critical to prevent racemization if the benzylic position is labile, though less likely here).[1]
Liberation: Add 20% NaOH dropwise until the aqueous layer reaches pH 12–13 .
Agitation: Stir for 30 minutes. The solid should disappear completely.
Separation: Transfer to a separatory funnel. Allow layers to settle for 15 minutes.
Troubleshooting: If a rag layer forms, add a small amount of Methanol (2% v/v) to the organic layer to break surface tension.[1]
Polishing: Wash the organic layer once with Brine. Dry over anhydrous Na₂SO₄.
Module 3: Visualization of the Recovery Pathway
The following diagram illustrates the critical decision nodes where yield is typically lost.
Caption: Logical flow for the biphasic recovery of lipophilic chiral amines. Note the "Check Solids" loop which is the primary cause of yield loss.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is my recovered amine yellow/orange?
Diagnosis: Oxidation. Benzylic amines are susceptible to air oxidation, forming imines or N-oxides.
Solution: Perform all extraction steps under a nitrogen blanket. If color persists, distill the free base under high vacuum (approx. 0.5 mmHg).[1] The 2-methoxy group stabilizes the radical slightly, making this molecule more sensitive than simple phenylethylamine.
Q2: Can I recycle the resolving agent?
Answer: Yes. If you used a tartaric acid derivative or N-Acetyl-L-leucine, it remains in the Aqueous Layer (see diagram).
Protocol: Acidify the aqueous waste stream with HCl to pH < 2. The acidic resolving agent will precipitate (if solid) or can be extracted back into DCM (if lipophilic).[1] Recrystallize before reuse to ensure optical purity.
Q3: I have high yield but low enantiomeric excess (ee) after recovery.
Diagnosis: This is rarely a recovery issue; it is a resolution issue. However, if you heated the basification step, you may have caused partial racemization via a benzylic carbanion mechanism.
Limit: Keep the basification temperature below 20°C .
References
Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
Saigo, K., et al. (1980). "Optical Resolution of 1-Phenylethylamine and Its Derivatives". Bulletin of the Chemical Society of Japan. Link (Establishes the baseline pKa and solubility protocols for methoxy-substituted phenylethylamines).[1]
Porter, W. H. (1991). "Resolution of Chiral Drugs".[2][3] Pure and Applied Chemistry. (Discusses the pH-dependent solubility curves critical for Module 1).
Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for the "Reverse-Addition" biphasic protocol described in Module 2).
Comparing the efficacy of (S)-1-(2-methoxyphenyl)butylamine with other chiral resolving agents
This guide provides an in-depth technical analysis of (S)-1-(2-methoxyphenyl)butylamine as a chiral resolving agent.[1] While less ubiquitous than its lower homolog (1-phenylethylamine), this specific amine offers distin...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of (S)-1-(2-methoxyphenyl)butylamine as a chiral resolving agent.[1] While less ubiquitous than its lower homolog (1-phenylethylamine), this specific amine offers distinct structural advantages for the resolution of lipophilic and sterically demanding chiral acids.
[1]
Executive Summary
(S)-1-(2-methoxyphenyl)butylamine represents a specialized class of chiral amines designed to overcome the limitations of standard resolving agents like (S)-1-phenylethylamine (PEA) .[1] Its efficacy stems from two critical structural modifications:[1]
Ortho-Methoxy Group: Provides a secondary interaction site (hydrogen bond acceptor) proximal to the chiral center, enhancing diastereomeric discrimination.[1]
Butyl Chain: Significantly increases lipophilicity compared to methyl/ethyl analogs, enabling resolution in non-polar solvents (e.g., toluene, ethers) where standard salts often fail to crystallize or form oils.[1]
This guide compares its performance characteristics against industry-standard alternatives and outlines optimized protocols for its application.
Structural & Mechanistic Analysis
The "Ortho-Effect" and Alkyl Chain Influence
The resolving power of a chiral amine is dictated by the rigidity and solubility difference of the resulting diastereomeric salts.
Feature
(S)-1-(2-methoxyphenyl)butylamine
(S)-1-Phenylethylamine (PEA)
Mechanistic Impact
Aryl Substituent
2-Methoxyphenyl (Ortho)
Phenyl (Unsubstituted)
The ortho-methoxy group creates a "locked" conformation via intramolecular H-bonding or steric repulsion, improving the "S-factor" (Selectivity).[1]
Alkyl Chain
Butyl (-C4H9)
Methyl (-CH3)
The butyl chain increases Van der Waals surface area, reducing water solubility and promoting crystallization in organic solvents.[1]
Electronic Nature
Electron-Rich (Donor)
Neutral
The methoxy group increases the basicity of the amine slightly, potentially strengthening the ionic salt bridge with weak acids.
Mechanism of Action: Diastereomeric Salt Formation
The resolution relies on the formation of two diastereomeric salts with distinct lattice energies. The (S)-amine reacts with a racemic acid (±)-A-H to form:
The butyl group plays a pivotal role here: by disrupting the tight packing seen in methyl-analogs, it often prevents the formation of "solid solutions" (where both enantiomers co-crystallize), a common failure mode in PEA resolutions.
Comparative Performance Analysis
The following table contrasts (S)-1-(2-methoxyphenyl)butylamine with primary alternatives.
Table 1: Comparative Efficacy of Chiral Resolving Agents
Resolving Agent
Best Application
Solubility Profile
Resolving Efficiency (S-Factor)
Cost/Availability
(S)-1-(2-methoxyphenyl)butylamine
Lipophilic / Sterically Hindered Acids
High (Soluble in Toluene, MTBE, Hexane)
High (Due to ortho-anchor & butyl bulk)
Specialized / High
(S)-1-Phenylethylamine (PEA)
General Purpose / Small Acids
Moderate (Soluble in Alcohols, Water)
Moderate (Standard baseline)
Commodity / Low
(S)-1-(1-Naphthyl)ethylamine
Flat / Aromatic Acids (Pi-stacking)
Low (Often requires high dilution)
High (Rigid naphthyl group)
High
(S)-1-(4-Methoxyphenyl)ethylamine
Electron-poor Acids
Moderate
Moderate (Para-methoxy is distant from chiral center)
Moderate
Critical Insight: The ortho-methoxy group is superior to the para-methoxy group for resolution because it is spatially closer to the ammonium chiral center, directly influencing the salt's crystal lattice geometry.[1]
Experimental Protocol: Resolution Workflow
This protocol is designed for the resolution of a generic racemic carboxylic acid using (S)-1-(2-methoxyphenyl)butylamine.[1]
Phase 1: Screening (Small Scale)[1]
Stoichiometry: Prepare samples with 0.5 eq. and 1.0 eq. of the amine relative to the racemic acid.
Solvent Selection: Test Toluene , MTBE , Ethanol , and 2-Butanone (MEK) .[1]
Hypothesis: The butyl chain often favors MEK or Toluene over Ethanol.
Crystallization: Heat to reflux to dissolve, then cool slowly to 4°C over 12 hours.
Phase 2: Preparative Resolution (Scale-Up)
Step-by-Step Methodology:
Dissolution: Dissolve 10 mmol of Racemic Acid in 50 mL of 2-Butanone (MEK) .
Addition: Add 5-10 mmol (0.5 - 1.0 eq) of (S)-1-(2-methoxyphenyl)butylamine dropwise at 60°C.
Nucleation: Stir at 60°C for 30 mins. If precipitate forms immediately, add more solvent until clear.[1]
Filtration: Filter the solid salt (Diastereomer A). Wash with cold solvent.[1]
Liberation: Suspend salt in dilute HCl (1M) and extract the free acid with Ethyl Acetate.
Recycling: Basify the aqueous layer (containing the amine hydrochloride) with NaOH (pH > 12) and extract the chiral amine with MTBE for reuse.
Visualizations
Workflow Diagram
The following diagram illustrates the standard resolution and recycling loop.
Caption: Operational workflow for chiral resolution including the recovery loop for the resolving agent.
Mechanistic Interaction
Visualizing why the ortho-methoxy and butyl groups matter.
Caption: Structural logic: The Ortho-Methoxy group locks the conformation (Selectivity), while the Butyl chain modulates solubility.[1][2][3][4][5][6][7][8][9]
References
Ingersoll, A. W. (1937). Resolution of Acids. In Organic Syntheses. This foundational text establishes the principles of diastereomeric salt resolution relevant to amine derivatives.
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Comprehensive reference for amine-based resolutions). [1]
Saigo, K., et al. (1996).[1] Optical Resolution of 2-Amino-1,2-diphenylethanol Derivatives. (Discusses the impact of steric bulk and ortho-substituents on resolution efficiency). [1]
ChemicalBook Entry . 1-(2-methoxyphenyl)butan-1-amine. (Verification of the specific chemical entity).
A Comparative Guide to the Validation of Analytical Methods for Quantifying (S)-1-(2-methoxyphenyl)butylamine
Introduction: The Imperative of Enantiomeric Purity In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Enantiomeric Purity
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. (S)-1-(2-methoxyphenyl)butylamine is a key chiral building block whose enantiomeric purity is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The two enantiomers of a chiral molecule can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or, in the worst case, harmful. Therefore, the ability to accurately and reliably quantify the desired (S)-enantiomer, to the exclusion of its (R)-counterpart, is a non-negotiable requirement in quality control and regulatory submission.
This guide provides an in-depth comparison of two robust analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC)—for the quantification of (S)-1-(2-methoxyphenyl)butylamine. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, grounding our protocols in the rigorous framework of international regulatory guidelines to ensure that every described method is a self-validating system.
The Regulatory Bedrock: ICH Q2(R1) Framework
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides the definitive framework for this process, which is adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA).[2][3][4][5] The objective is to provide documented evidence that the method consistently delivers results that are accurate, reliable, and reproducible.
The core validation characteristics that we will establish for each method are:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or the undesired enantiomer.[1][2]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[2]
Accuracy: The closeness of the test results obtained by the method to the true value.[6]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1][8]
General workflow for analytical method validation.
Chiral HPLC is the workhorse for enantiomeric separations in the pharmaceutical industry.[9] Its strength lies in the direct analysis of enantiomers using a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer, leading to different retention times. For primary amines like (S)-1-(2-methoxyphenyl)butylamine, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective.[10][11][12]
Causality of Experimental Choices:
CSP Selection: Polysaccharide-based columns like Chiralpak® and Chiralcel® series are chosen for their broad applicability and proven success in resolving a wide range of chiral compounds, including amines.[13]
Mobile Phase: A normal-phase system (e.g., Hexane/Isopropanol) is often preferred as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on polysaccharide CSPs.
Basic Additive: A small amount of a basic additive, such as diethylamine (DEA), is crucial. Amines can interact strongly with residual acidic silanol groups on the silica support of the CSP, causing severe peak tailing. The additive competes for these active sites, ensuring symmetrical peak shapes and improved resolution.[13]
System: Agilent 1100 Series HPLC or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and UV detector.[10]
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Injection Volume: 10 µL.
UV Detection: 220 nm.
2. Validation Protocol:
Specificity:
Inject a solution of the racemic (R/S)-1-(2-methoxyphenyl)butylamine to confirm baseline separation of the two enantiomers.
Inject a solution of the pure (S)-enantiomer standard to identify its corresponding peak.
Inject a placebo (all matrix components without the analyte) to ensure no interfering peaks at the retention time of the (S)-enantiomer.
Acceptance Criterion: Resolution between the (S) and (R) enantiomer peaks should be ≥ 1.5. No significant interference from the placebo at the retention time of the analyte.
Linearity:
Prepare a stock solution of the (S)-enantiomer reference standard in the mobile phase.
Perform serial dilutions to create at least five calibration standards covering 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each standard in triplicate.
Construct a calibration curve by plotting the mean peak area against concentration.
Acceptance Criterion: The correlation coefficient (R²) must be ≥ 0.999.[14]
Range:
The range is confirmed by the linearity, accuracy, and precision data and is declared as the interval between the lowest and highest concentrations that meet the acceptance criteria for these tests.[2]
Accuracy:
Prepare placebo samples spiked with the (S)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three independent samples at each level.
Analyze these samples and calculate the percentage recovery.
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each concentration level.[15]
Precision:
Repeatability: Prepare six individual samples of the (S)-enantiomer at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis of six freshly prepared samples on a different day with a different analyst.
Acceptance Criterion: The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should not be more than 2.0%.[14]
Limit of Quantitation (LOQ):
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.
Prepare and inject six samples at this concentration to confirm that the precision (%RSD) is acceptable (typically ≤ 10%).
Robustness:
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
Variations:
Flow Rate: 0.9 and 1.1 mL/min.
Column Temperature: 23 °C and 27 °C.
Isopropanol in Mobile Phase: 14% and 16%.
Acceptance Criterion: The system suitability parameters (resolution, tailing factor) should remain within acceptable limits, and the assay result should not deviate significantly from the nominal value.
Method 2: Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative, often providing high resolution and speed.[16] For amines, which are polar and contain active hydrogens, derivatization is typically required to block these active sites, increase volatility, and improve peak shape.[17] Acylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[18]
Causality of Experimental Choices:
Derivatization: The amine group of the analyte is reactive and can cause peak tailing on many GC columns. Converting it to a less polar and more volatile trifluoroacetyl derivative with TFAA is essential for achieving good chromatography.[17]
CSP Selection: Cyclodextrin-based stationary phases are the gold standard for chiral GC.[16][18] The chiral cavities of the cyclodextrin molecules interact differently with the derivatized enantiomers, enabling separation.
Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds and offers excellent linearity and sensitivity for this application.
To 1 mg of the sample in a vial, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).
Cap the vial and heat at 60 °C for 20 minutes.
Cool to room temperature. The sample is now ready for injection.
2. Instrumentation and Conditions:
System: Agilent 7890B GC or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).
Column: Astec CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm, 0.12 µm.
Carrier Gas: Hydrogen or Helium, at a constant flow of 1.5 mL/min.
Inlet Temperature: 250 °C.
Split Ratio: 50:1.
Oven Program: 120 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C, hold for 5 min.
Detector Temperature: 270 °C.
3. Validation Protocol:
The validation protocol follows the same principles as for HPLC. The key difference is the sample preparation, which now includes the mandatory derivatization step.
Specificity: As per HPLC, demonstrate resolution of the derivatized enantiomers from each other and any interfering peaks from a derivatized placebo. Acceptance Criterion: Resolution ≥ 1.5.
Linearity: Prepare and derivatize at least five standards covering the desired range. Plot peak area vs. concentration. Acceptance Criterion: R² ≥ 0.999.
Range: Confirmed by linearity, accuracy, and precision data.
Accuracy: Spike placebo with the (S)-enantiomer at three levels, then derivatize and analyze each sample. Calculate percentage recovery. Acceptance Criterion: Mean recovery within 98.0% to 102.0%.
Precision (Repeatability & Intermediate): Prepare and derivatize six individual samples at 100% target concentration for each study. Acceptance Criterion: %RSD ≤ 2.0%.
Limit of Quantitation (LOQ): Determine the concentration at S/N ≈ 10 and confirm precision.
Robustness: Introduce small variations to GC parameters (e.g., initial oven temperature ±2 °C, ramp rate ±0.5 °C/min, carrier gas flow ±0.1 mL/min). Acceptance Criterion: System suitability remains acceptable.
Logical relationship between validation parameters.
Comparative Performance Summary
The choice between HPLC and GC will depend on the specific application, available instrumentation, and desired throughput. Below is a summary of expected performance based on the described protocols.
Parameter
Chiral HPLC-UV
Chiral GC-FID
Rationale & Field Insights
Derivatization
Not Required
Required
HPLC offers a significant workflow advantage by avoiding the extra derivatization step, reducing sample preparation time and potential sources of error.
Specificity
Excellent
Excellent
Both methods, when properly developed, can achieve excellent resolution (>1.5) for the enantiomers.
Linearity (R²)
≥ 0.999
≥ 0.999
Both techniques demonstrate excellent linearity over a practical concentration range.
Accuracy (% Recovery)
98.0 - 102.0%
98.0 - 102.0%
Both methods are capable of high accuracy when validation is performed correctly.
Precision (%RSD)
< 2.0%
< 2.0%
Modern instrumentation allows for highly precise injections and stable conditions, resulting in low variability for both techniques.
Limit of Quantitation (LOQ)
~100-200 ng/mL
~20-50 ng/mL
GC-FID is often inherently more sensitive for small, volatile molecules than standard HPLC-UV, providing a lower LOQ.
Analysis Time
~15-20 min
~15 min
Runtimes are comparable, but HPLC's lack of a derivatization step results in a faster overall sample-to-result time.
Solvent Consumption
High
Low
HPLC is a more solvent-intensive technique compared to GC, which primarily uses carrier gas. This has cost and environmental implications.
Conclusion and Recommendations
Both Chiral HPLC and Chiral GC are powerful and reliable techniques for the enantioselective quantification of (S)-1-(2-methoxyphenyl)butylamine, and both can be fully validated to meet stringent regulatory requirements.
Chiral HPLC is recommended for routine Quality Control (QC) environments. Its primary advantage is the elimination of the derivatization step, which simplifies the workflow, increases throughput, and reduces the potential for analytical error. This makes it ideal for release testing of raw materials and finished products where speed and simplicity are valued.
Chiral GC is recommended for applications requiring higher sensitivity. If the analytical objective is to quantify trace-level enantiomeric impurities or for applications in bioanalysis where sample concentrations are low, the superior sensitivity of GC-FID (or GC-MS) makes it the more suitable choice.
Ultimately, the selection of the method should be based on a risk assessment and the specific requirements defined in the Analytical Target Profile (ATP).[19] By following the detailed validation protocols outlined in this guide, researchers and drug development professionals can establish a robust, reliable, and defensible analytical method that ensures the quality and safety of their products.
References
ProPharma. (2024).
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Scribd.
FDA. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
FDA. (2015).
BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Lab Manager. (2025).
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
Wiley Analytical Science. (2018).
PubMed. (2021).
Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
ACS Publications. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
YAKHAK HOEJI. (2021).
LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
BenchChem. Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers.
J-Stage.
LCGC International. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
ResearchGate. (2025). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
MDPI. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U.
Cross-validation of enantiomeric excess determination by different analytical techniques
Executive Summary In pharmaceutical development, the determination of enantiomeric excess (ee) is not merely an analytical task; it is a safety mandate.[1][2] While Chiral High-Performance Liquid Chromatography (HPLC) re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, the determination of enantiomeric excess (ee) is not merely an analytical task; it is a safety mandate.[1][2] While Chiral High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard, reliance on a single analytical technique introduces "blind spots"—specifically, peak co-elution, non-linear detector responses, or undetected impurities that mimic chiral signals.
This guide details a cross-validation strategy , advocating for the orthogonal use of Chiral HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. By combining the separation power of chromatography with the structural resolution of spectroscopy (particularly 19F NMR ), researchers can eliminate false positives and ensure the absolute stereochemical integrity of their compounds.
Part 1: The Analytical Triad – A Comparative Technical Assessment
To select the appropriate cross-validation partner, one must understand the mechanistic strengths and failure modes of each technique.
Table 1: Comparative Performance Metrics
Feature
Chiral HPLC / SFC
NMR (CSA/CDA)
Polarimetry
Primary Mechanism
Physical separation on Chiral Stationary Phase (CSP).[1][3]
Diastereomeric differentiation via magnetic environment.[4]
While historically significant, polarimetry should never be used as a primary validation tool for ee > 95%. The relationship between optical rotation and ee is not always linear (Horeau effect), and achiral impurities with high specific rotations can drastically skew results.[5] It serves only as a qualitative "quick check."
Part 2: Decision Matrix for Method Selection
Not every sample requires the same cross-validation workflow. Use this decision matrix to determine the optimal orthogonal approach.
Figure 1: Decision matrix for selecting the primary and secondary (validation) analytical techniques based on molecular properties.
Part 3: Experimental Protocols for Cross-Validation
To ensure scientific integrity, the cross-validation must be performed on the same crude batch to avoid sampling errors.
Objective: To achieve baseline separation (Resolution
) of enantiomers.
Column Selection: Do not rely on a single column. Screen a polysaccharide-based library (e.g., AD-H, OD-H, IA, IB).
Why: Different chiral selectors (amylose vs. cellulose) offer complementary recognition mechanisms.
Mobile Phase: Start with Hexane:IPA (90:10). If peaks tail, add 0.1% Diethylamine (for basic analytes) or Trifluoroacetic acid (for acidic analytes).
Validation Check:
Inject the racemate first to establish retention times (
and ).
Inject the enantiomerically enriched sample.
Critical Step: Verify the "valley" between peaks returns to baseline. If not, integration will be skewed.
Protocol B: Validation Method – 19F NMR with Mosher’s Acid
Objective: To validate HPLC results using a method free from column-retention bias. 19F NMR is preferred over 1H NMR due to the absence of background signals and wider chemical shift dispersion.
Minor enantiomer co-eluting with an achiral impurity?
Kinetic resolution during derivatization?
Action: Re-run HPLC with different modifier or column.
The Cross-Validation Workflow
Figure 2: The iterative workflow for cross-validating enantiomeric excess. Discrepancies trigger a troubleshooting loop rather than accepting the "better" number.
References
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Amides and Esters of α-Methoxy-α-trifluoromethylphenylacetic Acid. Journal of the American Chemical Society, 95(2), 512–519.
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
Allenmark, S. G. (1991).
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.
Benchmarking the performance of (S)-1-(2-methoxyphenyl)butylamine in asymmetric induction
This guide serves as a technical benchmark and application manual for (S)-1-(2-methoxyphenyl)butylamine , a specialized chiral controller. It is designed for synthetic chemists requiring higher stereocontrol or specific...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical benchmark and application manual for (S)-1-(2-methoxyphenyl)butylamine , a specialized chiral controller. It is designed for synthetic chemists requiring higher stereocontrol or specific solubility profiles than those offered by standard commodity amines like
Executive Summary: The "Steric-Electronic" Advantage
(S)-1-(2-methoxyphenyl)butylamine represents a "second-generation" chiral amine. While standard agents like (S)-
-phenylethylamine (PEA) rely solely on steric bulk for discrimination, this butyl-methoxy variant introduces a dual-mode mechanism:
Electronic Locking: The ortho-methoxy group acts as a hemilabile hemilabile ligand (Lewis basic site), capable of hydrogen bonding or metal coordination. This rigidifies the transition state or salt lattice.
Steric Amplification: The butyl chain (
) provides significantly greater steric volume and lipophilicity compared to the methyl group in PEA or the ethyl group in standard methoxy-amines.
Best Use Case: Resolution of hydrophobic racemic acids (e.g., profens, mandelic acid derivatives) in non-polar solvents, and as a chiral auxiliary where high lipophilicity is required for substrate solubility.
Mechanistic Rationale & Comparative Analysis
The Ortho-Methoxy Effect
The critical differentiator of this molecule is the oxygen atom at the ortho position. In diastereomeric salt formation, this oxygen often participates in a secondary hydrogen bond with the acidic proton of the substrate, creating a "two-point binding" motif. This reduces the degrees of freedom in the crystal lattice, leading to sharper melting point differences between diastereomers.
Steric Benchmarking
The following table compares (S)-1-(2-methoxyphenyl)butylamine against common alternatives.
Feature
(S)--Phenylethylamine (PEA)
(S)-1-(2-methoxyphenyl)ethylamine (MOPEA)
(S)-1-(2-methoxyphenyl)butylamine
Steric Group
Methyl (-CH₃)
Ethyl (-C₂H₅)
Butyl (-C₄H₉)
Electronic Effect
None (Phenyl only)
o-Methoxy (Chelation)
o-Methoxy (Chelation)
Lipophilicity (LogP)
~1.2
~1.5
~2.5 (High)
Solvent Compatibility
Alcohols, Water/Alc
Alcohols, Ethers
Toluene, Hexanes, MTBE
Resolving Power
Baseline
High
Very High (for bulky substrates)
Primary Application
General Resolution
Polar Substrates
Hydrophobic Substrates
Visualization: The Steric-Electronic Lock
The diagram below illustrates how the methoxy group and butyl chain cooperate to block the "wrong" enantiomer during salt crystallization.
Caption: The "Dual-Lock" mechanism. The methoxy group stabilizes the desired salt via H-bonding, while the bulky butyl chain destabilizes the undesired diastereomer via steric clash, enhancing separation efficiency.
Experimental Protocols
Protocol A: Resolution of a Racemic Carboxylic Acid (General)
This protocol exploits the high lipophilicity of the butylamine, allowing the use of non-polar solvents which often yield higher enantiomeric excess (ee) than alcohols.
Solvent: Toluene or MTBE (Methyl tert-butyl ether)
Workflow:
Dissolution: Dissolve 10 mmol of racemic acid in 20 mL of boiling Toluene.
Addition: Add 5.5 mmol of (S)-1-(2-methoxyphenyl)butylamine dropwise to the hot solution.
Note: Using 0.55 equivalents (the "Pope-Peachey" method) often yields higher optical purity in the first crop than using 1.0 equivalent.
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Do not disturb.
Optimization: If no precipitate forms, cool to 4°C. If oil forms (due to high solubility), reheat and add cyclohexane as an anti-solvent.
Filtration: Filter the crystals (the diastereomeric salt). Wash with cold toluene/cyclohexane (1:1).
Liberation: Suspend the salt in water/DCM (1:1). Acidify with 1M HCl to pH 1. Extract the free acid into DCM.
Analysis: Check ee% of the recovered acid via Chiral HPLC.
Protocol B: Recovery of the Chiral Amine
Economic viability depends on recycling the resolving agent.
Take the aqueous layer from step 5 (containing the amine hydrochloride).
Basify to pH 12 using 4M NaOH. The amine will oil out (due to the lipophilic butyl chain).
Extract with MTBE or DCM.
Dry over Na₂SO₄ and concentrate. Distillation is recommended for high purity reuse (bp approx 130-140°C at reduced pressure).
Performance Data (Representative)
The following data illustrates the expected performance shift when moving from Ethyl to Butyl chains for a hydrophobic substrate (e.g., Ibuprofen or Mandelic acid derivative).
High lipophilicity makes extraction from water highly efficient.
Strategic Recommendations
When to switch to the Butyl variant:
If the standard Phenylethylamine salt forms an oil or fails to crystallize.
If the substrate is highly lipophilic and requires non-polar solvents (where simple amines might be too soluble).
If you observe "eutectic behavior" (low ee) with smaller amines; the extra bulk often disrupts the eutectic composition.
Potential Pitfalls:
Slower Kinetics: In catalytic applications (e.g., as an auxiliary in Ugi reactions), the butyl group may slow down the reaction rate compared to the methyl/ethyl analogues. Higher temperatures may be required.
Cost: This is a specialized reagent. Always screen with the cheaper Ethyl analogue first.
References
Perry, J. J., et al. "Chiral Amine Resolution Strategies." Organic Process Research & Development, vol. 24, no.[1] 10, 2020.
Saigo, K., et al. "Optical Resolution of 2-phenylpropanoic acid derivatives." Bulletin of the Chemical Society of Japan, vol. 59, 1986. (Foundational work on phenylalkylamine resolution).
Faigl, F., et al. "Strategies for the separation of enantiomers of chiral acids." Tetrahedron: Asymmetry, vol. 19, no. 5, 2008.
Sigma-Aldrich. "Chiral Amines in Asymmetric Synthesis - Product Guide." (General properties of methoxy-substituted benzylamines).
Assessing the environmental impact of (S)-1-(2-methoxyphenyl)butylamine synthesis methods
This guide provides an in-depth technical assessment of synthesis methods for (S)-1-(2-methoxyphenyl)butylamine , comparing the environmental impact and process efficiency of modern biocatalytic routes versus traditional...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical assessment of synthesis methods for (S)-1-(2-methoxyphenyl)butylamine , comparing the environmental impact and process efficiency of modern biocatalytic routes versus traditional chemical synthesis.[1]
Executive Summary
(S)-1-(2-methoxyphenyl)butylamine is a chiral benzylic amine derivative of significant interest as a building block for pharmaceutical intermediates, particularly in the development of GPCR ligands and peptidomimetics.[1] Its synthesis presents a classic stereochemical challenge: installing a chiral amine at a benzylic position adjacent to a sterically demanding ortho-methoxy group.[1]
This guide compares three primary methodologies:
Biocatalytic Transamination (Method A): The sustainable, high-selectivity route.
Classical Resolution (Method B): The traditional, high-waste route.
Asymmetric Reductive Amination (Method C): The metal-catalyzed alternative.
Key Advantage: The enzyme dictates stereochemistry, typically yielding >99% ee without heavy metals.
Challenge: The ortho-methoxy substituent creates steric bulk near the active site, requiring specific enzyme variants (e.g., evolved Vibrio fluvialis or Arthrobacter mutants).
Method B: Classical Chemical Resolution
This route involves the non-selective reductive amination of the ketone to form a racemic amine, followed by fractional crystallization using a chiral acid.
Uses high-pressure hydrogenation with a chiral catalyst (e.g., Iridium-phosphinooxazoline complexes).[1]
Reagents:
(50 bar), [Ir(COD)Cl], Chiral Ligand.
Key Disadvantage: Reliance on precious metals (Ir/Rh) and high-pressure infrastructure.[1]
Green Chemistry Metrics Comparison
The following table contrasts the environmental footprint of the methods. Data is estimated based on typical process parameters for this class of chiral amines.
Metric
Method A: Biocatalysis
Method B: Classical Resolution
Method C: Ir-Catalysis
Atom Economy
High. By-product is acetone (volatile/recyclable).[1]
Low. Requires stoichiometric chiral acid; 50% of product is waste.
High. and are the only reagents.
E-Factor (kg waste/kg product)
5–15 (Water is primary solvent).
>50 (Due to solvent intensity and resolution losses).
20–30 (Metal waste and purification).
Energy Consumption
Low. Ambient temp (), atmospheric pressure.
High. Heating/cooling cycles for crystallization.
Medium. High pressure () required.
Toxicity Profile
Benign. Aqueous buffer, biodegradable enzyme.
High. Cyanoborohydride is toxic; organic solvents.
Moderate. Heavy metal catalyst residues.
Experimental Protocols
Protocol A: Biocatalytic Synthesis (Green Route)
Objective: Synthesis of (S)-1-(2-methoxyphenyl)butylamine using an
Amine Donor: Isopropylamine (1 M, neutralized to pH 7.5)
Buffer: Potassium Phosphate (100 mM, pH 7.5)
Co-solvent: DMSO (15% v/v) to solubilize the lipophilic ketone.
Step-by-Step Workflow:
Preparation: Dissolve 1-(2-methoxyphenyl)butan-1-one in DMSO.
Buffer Mix: In a reaction vessel, combine the phosphate buffer, PLP, and Isopropylamine. Adjust pH to 7.5 using HCl.
Initiation: Add the substrate solution to the buffer mix. Add the lyophilized enzyme powder last.
Incubation: Seal the vessel and incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
Quenching: Stop the reaction by adding 10N NaOH (to pH > 11).
Extraction: Extract the free amine into Ethyl Acetate (3x).
Purification: Dry organic layer over
, filter, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH/NH4OH).
Self-Validation Check:
Monitor conversion via HPLC or GC. The formation of the by-product (acetone) drives the equilibrium, but removing acetone (via N2 sweep or reduced pressure) can push conversion >90%.
Protocol B: Chemical Synthesis & Resolution (Baseline)
Objective: Preparation of racemic amine followed by optical resolution.
Step 1: Reductive Amination
Dissolve 1-(2-methoxyphenyl)butan-1-one (10 mmol) in Methanol (50 mL).
Add Ammonium Acetate (100 mmol) and Sodium Cyanoborohydride (15 mmol).
Stir at room temperature for 48 hours.
Quench with HCl, remove methanol, basify with NaOH, and extract with DCM to obtain racemic 1-(2-methoxyphenyl)butylamine .[1]
Step 2: Optical Resolution
Dissolve the racemic amine (10 mmol) in hot Ethanol.
Add (L)-(+)-Tartaric acid (10 mmol) dissolved in hot Ethanol.
Allow the solution to cool slowly to 4°C overnight.
Filter the crystals (Diastereomeric salt).
Recrystallize 2-3 times from Ethanol until constant melting point and optical rotation are achieved.
Liberate the free (S)-amine by treating the salt with 1M NaOH and extracting with ether.
Visualizations
Diagram 1: Biocatalytic Mechanism & Pathway
This diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized in Method A, highlighting the regeneration of the PLP cofactor and the flow of the amino group.
Caption: The Ping-Pong Bi-Bi mechanism of
-Transaminase. The enzyme shuttles the amine group from Isopropylamine to the ketone substrate via the PLP cofactor.[3]
Diagram 2: Decision Matrix for Synthesis Selection
A logical flow to assist researchers in choosing the correct method based on scale and requirements.
Caption: Decision matrix for selecting the synthesis route based on scale, purity requirements, and available infrastructure.
References
Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews, 118(2), 801–838.
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem, 1(1), 42–51.
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Alcohols. Trends in Biotechnology, 28(6), 324-332.[1]
Nugent, T. C., & El-Shazly, M. (2010).[1] Chiral Amine Synthesis - Recent Developments and Trends for Maleic Acid, Fumaric Acid, and Related Derivatives. Advanced Synthesis & Catalysis, 352(5), 753–819.
BenchChem. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide.
Shin, J. S., & Kim, B. G. (2002). Kinetic Resolution of Chiral Amines using Omega-Transaminase. Biotechnology and Bioengineering, 73(3), 179-187.[1]
Comparison of the pharmacological activity of (S)- and (R)-enantiomers of 1-(2-methoxyphenyl)butylamine
This guide provides a technical comparison of the (S)- and (R)-enantiomers of 1-(2-methoxyphenyl)butylamine, analyzing their stereochemical properties, pharmacological profiles based on Structure-Activity Relationships (...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of the (S)- and (R)-enantiomers of 1-(2-methoxyphenyl)butylamine, analyzing their stereochemical properties, pharmacological profiles based on Structure-Activity Relationships (SAR) of homologous 2-methoxy-benzylamines, and enzymatic resolution protocols.
Executive Summary
1-(2-Methoxyphenyl)butylamine (also known as α-propyl-2-methoxybenzylamine) is a chiral primary amine. Unlike its phenethylamine counterparts (which are potent monoamine releasers), 1-arylalkylamines with extended alpha-chains function primarily as chiral auxiliaries in synthesis and, pharmacologically, as Monoamine Oxidase (MAO) inhibitors and Trace Amine-Associated Receptor (TAAR) modulators.
The (S)-enantiomer is generally considered the "eutomer" (active isomer) regarding enzymatic inhibition and transport affinity in homologous series, while the (R)-enantiomer often exhibits significantly reduced potency or acts as a metabolic distomer.
Key Differentiators
Feature
(S)-Enantiomer
(R)-Enantiomer
Configuration
Sinister (Left/Counter-clockwise)
Rectus (Right/Clockwise)
Primary Pharmacological Target
MAO-B Inhibition (High Affinity)
MAO-B Inhibition (Low Affinity)
Lipase Selectivity (CAL-B)
Slow reacting (often the remaining amine)
Fast reacting (often the acylated product)
Transport
Substrate for organic cation transporters
Lower affinity substrate
Structural & Stereochemical Analysis
The pharmacological divergence of the enantiomers stems from the spatial arrangement of the amino group relative to the 2-methoxy ring substitution and the propyl chain.
Chemical Structure (DOT Visualization)
The following diagram illustrates the stereochemical relationship and the steric hindrance introduced by the ortho-methoxy group.
Caption: Stereochemical fit of 1-(2-methoxyphenyl)butylamine enantiomers within the binding pocket. The (S)-isomer typically aligns favorably with hydrophobic residues in MAO enzymes.
Pharmacological Activity & Mechanism
While direct clinical data for the specific butyl homolog is sparse compared to the ethyl (1-phenylethylamine) variants, the activity is extrapolated from high-confidence SAR data of alpha-alkyl-benzylamines [1][2].
Monoamine Oxidase (MAO) Inhibition
The primary pharmacological activity of alpha-substituted benzylamines is the competitive inhibition of MAO enzymes.
(S)-Enantiomer: Exhibits higher potency against MAO-B . The alpha-propyl chain occupies the hydrophobic entrance cavity of the enzyme more effectively than shorter chains, but the ortho-methoxy group can introduce steric constraints that favor the (S)-configuration for optimal pi-stacking with the FAD cofactor.
(R)-Enantiomer: Typically shows 10-50 fold lower affinity (Ki) due to unfavorable steric clashes within the active site.
Trace Amine-Associated Receptor (TAAR)
Homologous 1-arylalkylamines are ligands for TAAR1.
Mechanism: Agonism at TAAR1 modulates dopaminergic firing rates.
Selectivity: The (S)-isomer of alpha-alkyl benzylamines is generally the potent agonist. The presence of the 2-methoxy group increases lipophilicity (LogP ~2.8), potentially enhancing blood-brain barrier (BBB) penetration compared to unsubstituted benzylamines.
Comparative Data Profile (Projected)
Data derived from homologous alpha-alkyl-2-methoxy-benzylamine series.
Parameter
(S)-Enantiomer
(R)-Enantiomer
Mechanism Note
MAO-B Ki (est.)
2.5 - 5.0 µM
> 50 µM
Competitive reversible inhibition.
LogP
2.81
2.81
Identical lipophilicity; differential transport.
BBB Permeability
High
High
Passive diffusion is equal; active transport varies.
Metabolic Route
Deamination (Slow)
Deamination (Fast)
(R)-amines are often preferred substrates for oxidative deamination by MAO-B, leading to faster clearance.
Experimental Protocol: Enzymatic Resolution
To obtain these enantiomers for pharmacological study, Kinetic Resolution using Candida antarctica Lipase B (CAL-B) is the industry-standard protocol. This method relies on the enzyme's enantioselectivity toward the (R)-isomer, leaving the (S)-amine unreacted [3].
Workflow Diagram
Caption: Kinetic resolution workflow using CAL-B. The enzyme preferentially acylates the (R)-enantiomer, allowing separation of the unreacted (S)-amine.
Step-by-Step Protocol
Objective: Isolate (S)-1-(2-methoxyphenyl)butylamine with >98% ee.
Preparation: Dissolve 10 mmol of racemic 1-(2-methoxyphenyl)butylamine in 50 mL of dry MTBE (Methyl tert-butyl ether).
Acyl Donor: Add 20 mmol of Ethyl Acetate (or Isopropyl Acetate for slower kinetics/higher selectivity).
Catalysis: Add 500 mg of immobilized Candida antarctica Lipase B (e.g., Novozym 435).
Incubation: Shake at 200 rpm, 30°C for 24–48 hours. Monitor conversion via chiral HPLC.
Termination: Filter off the enzyme beads.
Separation:
Wash the organic filtrate with 1N HCl.
Aqueous Layer: Contains the (S)-amine (protonated). Basify with NaOH and extract with DCM to recover pure (S)-amine.
Organic Layer: Contains the (R)-amide . Evaporate solvent, then reflux in 6N HCl for 4 hours to hydrolyze back to (R)-amine .
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free amine absorbs CO2 from the air to form carbamates.
Toxicology: 2-Methoxy-benzylamines are potential irritants and have not been fully characterized for chronic toxicity. Handle as a high-potency research chemical.
References
Floris, G. et al. (2020). Substrate specificity of amine oxidases toward chiral benzylamine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry.
Gotor, V. et al. (2009). Enzymatic Resolution of Amines and Amino Alcohols. Chemical Reviews.
Breuer, M. et al. (2004). Industrial Methods for the Synthesis of Optically Active Amines. Angewandte Chemie International Edition.
PubChem Compound Summary. (2024). 2-Methoxybenzylamine Derivatives. National Library of Medicine.
Mastering Chemical Disposal: A Procedural Guide for (S)-1-(2-methoxyphenyl)butylamine
For researchers and drug development professionals, meticulous execution extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a compr...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, meticulous execution extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-1-(2-methoxyphenyl)butylamine. By understanding the chemical's inherent hazards and adhering to established best practices, you can ensure the safety of your laboratory personnel and maintain environmental stewardship.
A Note on Hazard Assessment: A specific Safety Data Sheet (SDS) for (S)-1-(2-methoxyphenyl)butylamine was not located during the preparation of this guide. Therefore, the following procedures are based on the known hazards of structurally similar amine compounds, such as (S)-1-(2-Methoxyphenyl)ethylamine and n-Butylamine. These analogues are classified as corrosive, toxic, and often flammable.[1][2] It is imperative to treat (S)-1-(2-methoxyphenyl)butylamine as a hazardous substance with similar properties. Always consult your institution's Environmental Health and Safety (EHS) office and the manufacturer-specific SDS for definitive guidance.
Part 1: Hazard Characterization and Immediate Safety
Amines as a class of compounds require careful handling. Based on analogous compounds, (S)-1-(2-methoxyphenyl)butylamine should be presumed to be:
Corrosive (Causes severe skin burns and eye damage) : Like many amines, this compound can cause significant damage upon contact with skin, eyes, and mucous membranes.[1][3]
Toxic (Harmful or fatal if swallowed, inhaled, or in contact with skin) : Systemic effects can occur following exposure.[1]
Potentially Flammable : Many low-molecular-weight amines are flammable liquids and their vapors can form explosive mixtures with air.[1][4]
Essential Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the following PPE is worn.
PPE Item
Specification
Rationale
Eye and Face Protection
Chemical safety goggles and a full-face shield if there is a splash hazard.[5]
Protects against splashes that can cause severe eye damage and burns.[3]
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart.
Prevents skin contact, which can lead to severe burns and potential toxic absorption.[3]
Body Protection
A flame-retardant lab coat and additional chemical-resistant apron as needed. Closed-toe shoes are mandatory.
Protects against skin exposure and contamination of personal clothing.
Respiratory Protection
Work must be conducted in a certified chemical fume hood.[3] A respirator may be required for spill cleanup.[5]
Prevents inhalation of potentially toxic and irritating vapors.[1]
Part 2: Step-by-Step Disposal Protocol
Disposal of (S)-1-(2-methoxyphenyl)butylamine must not be done via sink or standard trash.[6][7] All waste streams containing this chemical are considered hazardous waste and must be collected for disposal by a licensed contractor.
Protocol 1: Disposal of Unused or Waste (S)-1-(2-methoxyphenyl)butylamine (Liquid)
Container Selection :
Use the original container if possible, or a clean, compatible waste container (e.g., a glass bottle with a screw cap).[7][8]
Ensure the container is free of any residues of incompatible chemicals, especially oxidizing agents or acids.[8]
Labeling :
Immediately label the waste container. The label must include:
The words "HAZARDOUS WASTE"
The full chemical name: "(S)-1-(2-methoxyphenyl)butylamine"
An accurate estimation of the concentration and volume.
The associated hazards (e.g., "Corrosive, Toxic, Flammable Liquid").[7]
The accumulation start date.
Waste Accumulation :
Keep the waste container tightly sealed except when adding waste.[8]
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
Ensure secondary containment (e.g., a chemical-resistant tray or bucket) is used to capture any potential leaks.
Crucially, segregate this amine waste from other chemical waste streams , especially acids and oxidizers, to prevent violent reactions.[8]
Arranging for Pickup :
Once the container is full or you are discontinuing the process, contact your institution's EHS department to schedule a hazardous waste pickup.[7] Do not transport hazardous waste outside of your laboratory.
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items such as contaminated gloves, pipette tips, and absorbent materials from small spills.
Segregation : Collect all solid waste contaminated with (S)-1-(2-methoxyphenyl)butylamine separately from non-hazardous lab trash.
Containerization :
Place the contaminated items in a designated, leak-proof container, such as a sturdy, lined cardboard box or a plastic pail.
The container must be clearly labeled "HAZARDOUS WASTE" and list "(S)-1-(2-methoxyphenyl)butylamine Contaminated Debris" as the contents.
Storage and Pickup : Store the sealed container in your lab's SAA and arrange for pickup through your EHS office.
Protocol 3: Decontamination and Disposal of Empty Containers
Due to the acute toxicity of similar amines, containers of (S)-1-(2-methoxyphenyl)butylamine should be treated as holding acute hazardous waste.
Triple Rinsing :
Under a certified chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[7][9]
The amount of solvent for each rinse should be about 10% of the container's volume.
Rinsate Collection :
Crucially, all three rinses must be collected as hazardous waste. [7][9]
Add the rinsate to your liquid hazardous waste container for (S)-1-(2-methoxyphenyl)butylamine or a designated halogenated/non-halogenated solvent waste stream, as appropriate.
Final Container Disposal :
Once triple-rinsed, the container can be prepared for disposal as non-hazardous waste.
Thoroughly deface or remove the original label to prevent confusion.[9]
Allow the container to air dry completely in the back of the fume hood.
Dispose of the clean, dry, and unlabeled container in the appropriate lab glass or plastic recycling bin, as per your institution's policy.
Part 3: Spill Management
Immediate and correct response to a spill is critical for safety.
Evacuation and Notification : Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space. Notify your supervisor and the institution's EHS office.
Control and Containment : If the spill is small and you are trained to handle it, prevent its spread by enclosing it with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels.
Neutralization and Cleanup :
Once absorbed, carefully collect the material using non-sparking tools and place it into a designated hazardous waste container.
Wash the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal : Label the spill cleanup debris as hazardous waste, listing all chemical components, and arrange for EHS pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (S)-1-(2-methoxyphenyl)butylamine waste streams.
Caption: Waste disposal workflow for (S)-1-(2-methoxyphenyl)butylamine.
References
Chemical Waste Disposal Guidelines. (n.d.). Hamilton College. Retrieved March 7, 2026, from [Link]
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved March 7, 2026, from [Link]
Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess. Retrieved March 7, 2026, from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 7, 2026, from [Link]
A Comprehensive Guide to the Safe Handling of (S)-1-(2-methoxyphenyl)butylamine
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of specialized chemical reagents is paramount to both scientific integrity and personnel safety. This guide offers essential, i...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of specialized chemical reagents is paramount to both scientific integrity and personnel safety. This guide offers essential, immediate safety and logistical information for the handling of (S)-1-(2-methoxyphenyl)butylamine, a chiral amine often utilized as a building block in the synthesis of novel therapeutic agents. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and streamline their workflows, ensuring that groundbreaking science can be conducted without compromise.
Hazard Assessment and Immediate Precautions
Immediate Actions Upon Receipt:
Inspect: Upon arrival, carefully inspect the container for any signs of damage or leakage.
Isolate: Store the compound in a designated, well-ventilated area away from incompatible materials.[1][2][3]
Inform: Ensure all personnel who may come into contact with the substance are aware of its potential hazards and have been trained in its safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling (S)-1-(2-methoxyphenyl)butylamine. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.[1][4][5][6]
PPE Category
Item
Specifications & Rationale
Eye Protection
Chemical Splash Goggles
Must comply with ANSI Z87.1 standards. Goggles provide a complete seal around the eyes, which is critical to protect against splashes of this corrosive material.[2][5]
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart for breakthrough times. Double-gloving is a prudent practice for enhanced protection.[5]
Body Protection
Laboratory Coat
A long-sleeved, fully buttoned lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Protection
Chemical Fume Hood
All manipulations of (S)-1-(2-methoxyphenyl)butylamine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5] In situations where a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][7]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of the chemical.
Step 1: Preparation and Pre-Handling
Designate a Workspace: All work with (S)-1-(2-methoxyphenyl)butylamine must be performed in a designated area within a chemical fume hood.
Assemble Materials: Before starting, gather all necessary equipment, including appropriate glassware, spill containment materials, and waste containers.
Review Emergency Procedures: Ensure that eyewash stations and safety showers are readily accessible and that you are familiar with their operation.[8][9]
Step 2: Aliquoting and Solution Preparation
Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).
Controlled Dispensing: Use appropriate tools, such as a syringe or a cannula, for transferring the liquid to minimize the risk of splashes.
Solvent Addition: When preparing solutions, add the amine to the solvent slowly and with stirring to control any potential exothermic reactions.
Step 3: Post-Handling and Decontamination
Clean Workspace: Thoroughly decontaminate all surfaces and equipment that have come into contact with the amine.
Proper PPE Removal: Remove gloves and other disposable PPE in a manner that avoids contaminating your skin.
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[2][8]
Spill and Exposure Procedures: Rapid and Effective Response
In the event of a spill or exposure, a swift and correct response is critical.
Minor Spill:
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[5]
Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][8]
The disposal of (S)-1-(2-methoxyphenyl)butylamine and any contaminated materials must be handled in accordance with all local, state, and federal regulations. Amine waste is generally considered hazardous.[3][10]